K-Ras G12C-IN-2
Description
Propriétés
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K-Ras G12C-IN-2: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules capable of directly targeting the notoriously "undruggable" KRAS oncogene has marked a pivotal moment in cancer therapy. Among the various KRAS mutations, the G12C substitution has proven to be a particularly tractable target due to the presence of a cysteine residue that can be exploited for covalent inhibition. This technical guide provides an in-depth overview of the discovery and synthesis of K-Ras G12C-IN-2, an irreversible covalent inhibitor of K-Ras G12C. Sourced from patent literature, this document will detail its mechanism of action, synthesis pathway, and the key experimental methodologies used to characterize such inhibitors.
K-Ras G12C Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. In its active state, KRAS is bound to GTP, while in its inactive state, it is bound to GDP. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state and aberrant downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades. This compound and other similar covalent inhibitors function by binding to the inactive, GDP-bound state of the K-Ras G12C mutant protein, thereby preventing its reactivation and subsequent downstream signaling.
Discovery and Synthesis of this compound
This compound is identified as compound V-35 in the patent WO2014152588A1. The discovery of this class of inhibitors stemmed from the identification of a cryptic pocket (Switch-II pocket) on the surface of the K-Ras G12C protein that is accessible in the GDP-bound state. The synthesis of this compound involves a multi-step process, which is typical for complex small molecule inhibitors.
While specific quantitative data for this compound is not publicly available in peer-reviewed literature, the following table presents representative data for other well-characterized covalent K-Ras G12C inhibitors to provide context for the expected potency and activity of this class of compounds.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | K-Ras G12C | Cell-based pERK inhibition | 12 | [Canon et al., 2019] |
| Adagrasib (MRTX849) | K-Ras G12C | Cell-based pERK inhibition | 7 | [Hallin et al., 2020] |
| ARS-1620 | K-Ras G12C | Cell Viability (H358 cells) | 320 | [Ostrem et al., 2016] |
Table 1: Representative Biological Activity of Covalent K-Ras G12C Inhibitors.
The synthesis of this compound, as inferred from related compounds in the patent, likely follows a convergent synthesis strategy.
Experimental Protocols
The characterization of K-Ras G12C inhibitors like this compound involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
1. Nucleotide Exchange Assay: This assay measures the ability of the inhibitor to lock K-Ras G12C in the GDP-bound state by preventing the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP).
-
Protocol:
-
Recombinant K-Ras G12C protein is pre-incubated with the inhibitor at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a fluorescent GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1.
-
The fluorescence signal is monitored over time. A decrease in the rate of fluorescence increase indicates inhibition of nucleotide exchange.
-
2. Covalent Modification Assay (Mass Spectrometry): This assay directly confirms the covalent binding of the inhibitor to the cysteine residue of K-Ras G12C.
-
Protocol:
-
Recombinant K-Ras G12C protein is incubated with the inhibitor.
-
The protein-inhibitor complex is analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction of the inhibitor.
-
Cellular Assays
1. pERK Inhibition Assay (Western Blot or ELISA): This assay measures the ability of the inhibitor to block the downstream signaling of K-Ras G12C in cancer cells.
-
Protocol:
-
K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with the inhibitor at various concentrations.
-
Cell lysates are collected, and the levels of phosphorylated ERK (pERK) and total ERK are measured by Western blot or ELISA. A dose-dependent decrease in the pERK/total ERK ratio indicates target engagement and pathway inhibition.
-
2. Cell Viability Assay: This assay determines the anti-proliferative effect of the inhibitor on cancer cells.
-
Protocol:
-
K-Ras G12C mutant and wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as resazurin or a luciferase-based assay (e.g., CellTiter-Glo).
-
The IC50 value, representing the concentration of inhibitor required to inhibit cell growth by 50%, is calculated.
-
In Vivo Models
1. Xenograft Models: Human cancer cell lines with the K-Ras G12C mutation (e.g., MIA PaCa-2, NCI-H358) are implanted into immunocompromised mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess efficacy.
2. Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the K-Ras G12C mutation in specific tissues, leading to the development of spontaneous tumors. These models provide a more physiologically relevant system to evaluate the therapeutic effects of K-Ras G12C inhibitors.
Conclusion
This compound represents an important tool compound in the ongoing effort to develop effective therapies against KRAS-mutant cancers. Its covalent mechanism of action provides a clear rationale for its potent and selective inhibition of the K-Ras G12C oncoprotein. The synthesis and experimental protocols outlined in this guide provide a framework for the discovery and characterization of this and other next-generation KRAS inhibitors. Further public disclosure of quantitative biological data for this compound will be crucial for a comprehensive understanding of its therapeutic potential.
An In-depth Technical Guide to the Mechanism of Action of K-Ras G12C Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of covalent inhibitors targeting the K-Ras G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically validated one. This guide provides a detailed technical overview of the mechanism of action of this class of inhibitors, using the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849) as primary examples. While the specific compound "K-Ras G12C-IN-2" is not publicly documented, the principles and methodologies described herein are representative of the core mechanism for all inhibitors in this class. This document outlines the molecular basis of their inhibitory action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.
The K-Ras G12C Mutation and Its Role in Oncogenesis
The KRAS gene encodes a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. In its active state, K-Ras is bound to guanosine triphosphate (GTP), allowing it to interact with and activate downstream effector proteins such as RAF, PI3K, and RAL-GDS. The intrinsic GTPase activity of K-Ras, which is accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP to guanosine diphosphate (GDP), rendering the protein inactive. Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, thereby reactivating K-Ras.
The G12C mutation results from a glycine-to-cysteine substitution at codon 12. This mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of K-Ras.[1] This constitutive activation of K-Ras drives uncontrolled downstream signaling, leading to oncogenic cell growth and survival.
Core Mechanism of Action of K-Ras G12C Covalent Inhibitors
K-Ras G12C inhibitors are small molecules designed to specifically and covalently bind to the mutant cysteine residue at position 12.[2] A key feature of their mechanism is the selective targeting of the inactive, GDP-bound state of K-Ras G12C.[3]
The core mechanism can be summarized in the following steps:
-
State-Dependent Binding: The inhibitors are designed to recognize and bind to a cryptic pocket, termed the Switch-II pocket (S-IIP), which is accessible only when K-Ras G12C is in its inactive, GDP-bound conformation.[2]
-
Covalent Bond Formation: Once non-covalently bound within the S-IIP, an electrophilic "warhead" on the inhibitor (commonly an acrylamide) is positioned to react with the nucleophilic thiol group of the Cysteine-12 residue. This forms an irreversible covalent bond.
-
Trapping in the Inactive State: The covalent modification of Cys12 locks the K-Ras G12C protein in its inactive, GDP-bound state.[3]
-
Inhibition of Nucleotide Exchange: This locked conformation prevents the interaction of K-Ras G12C with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP and preventing reactivation of the oncoprotein.[4]
-
Suppression of Downstream Signaling: By depleting the pool of active, GTP-bound K-Ras G12C, the inhibitors effectively shut down the aberrant downstream signaling through the MAPK (RAF-MEK-ERK) and other effector pathways, leading to an anti-proliferative effect in cancer cells.
Quantitative Data for Representative K-Ras G12C Inhibitors
The following tables summarize key in vitro efficacy data for Sotorasib (AMG 510) and Adagrasib (MRTX849).
Table 1: Biochemical and Cellular Activity of Sotorasib (AMG 510)
| Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |
| Cellular p-ERK Inhibition | MIA PaCa-2 | IC50 (2h) | 0.22 | [5] |
| Cell Viability | NCI-H358 | IC50 (72h) | ~0.006 | [6][7] |
| MIA PaCa-2 | IC50 (72h) | ~0.009 | [6][7] | |
| Various KRAS G12C lines | IC50 (72h) | 0.004 - 0.032 | [8][9] | |
| Non-KRAS G12C lines | IC50 (72h) | >7.5 | [6][8] |
Table 2: Biochemical and Cellular Activity of Adagrasib (MRTX849)
| Assay Type | Cell Line/Format | Parameter | Value (nM) | Reference(s) |
| Biochemical Inhibition | N/A | IC50 | 5 | [10] |
| Cell Viability (2D) | Various KRAS G12C lines | IC50 | 10 - 973 | [11][12][13] |
| Cell Viability (3D) | Various KRAS G12C lines | IC50 | 0.2 - 1042 | [11][12][13] |
| RAS-GTP Pulldown | NCI-H358 | IC50 (2h) | 78 | [1] |
| Binding Affinity (Kd) | KRAS(WT) | Kd | 780 | [4] |
Detailed Experimental Protocols
TR-FRET Assay for K-Ras G12C Nucleotide Exchange
This assay measures the ability of an inhibitor to lock K-Ras G12C in the GDP-bound state by preventing SOS1-mediated nucleotide exchange.
Principle: GDP-bound K-Ras G12C does not interact with the RAS-binding domain (RBD) of cRAF. The addition of SOS1 and excess GTP promotes the exchange of GDP for GTP, activating K-Ras G12C and enabling its binding to a fluorescently labeled cRAF-RBD. This binding brings a donor and acceptor fluorophore into proximity, generating a FRET signal. Inhibitors that prevent nucleotide exchange will result in a decreased FRET signal.[14]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Prepare a 5X stock of the test inhibitor in DMSO.
-
Dilute GDP-loaded His-tagged K-Ras G12C protein to 3 ng/µL in assay buffer.
-
Dilute GST-tagged SOS1 to 120 ng/µL in assay buffer.
-
Prepare a 10 mM GTP solution.
-
Dilute Tb-labeled anti-His antibody (donor) and d2-labeled anti-GST antibody (acceptor) in FRET detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of 5X test inhibitor or DMSO (control) to the appropriate wells.
-
Add 4 µL of diluted GDP-loaded K-Ras G12C to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a GTP/SOS1 mix (1 µL of diluted SOS1 + 1 µL of 10 mM GTP per well).
-
Initiate the exchange reaction by adding 2 µL of the GTP/SOS1 mix to each well. For "no exchange" controls, add 2 µL of assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the donor/acceptor antibody mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 620 nm for donor and 665 nm for acceptor).
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm emission / 620 nm emission).
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK)
This assay assesses the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Principle: Inhibition of K-Ras G12C should lead to a decrease in the phosphorylation of MEK and its substrate ERK. This can be detected by Western blotting using antibodies specific for the phosphorylated forms of these proteins.
Protocol:
-
Cell Culture and Treatment:
-
Seed K-Ras G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the K-Ras G12C inhibitor for the desired time (e.g., 2, 24, or 72 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal and/or the loading control.
-
Express the results as a percentage of the vehicle control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the anti-proliferative effect of K-Ras G12C inhibitors on cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Trypsinize and count K-Ras G12C mutant cells.
-
Seed the cells in a 96-well white-walled, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the K-Ras G12C inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours (or the desired time point) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
K-Ras Signaling Pathway and Inhibition
Caption: K-Ras signaling pathway and the mechanism of covalent inhibitor action.
Experimental Workflow for p-ERK Western Blot
Caption: A typical experimental workflow for assessing p-ERK inhibition.
Logical Relationship of Inhibitor Action
Caption: Logical flow of the covalent inhibitor's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 8. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xcessbio.com [xcessbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Structural Biology of K-Ras G12C Covalent Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between the oncogenic K-Ras G12C mutant and its covalent inhibitors. While specific public data for a compound designated "K-Ras G12C-IN-2" is not available, this document will focus on the well-characterized principles of this drug class, using data from extensively studied inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849) as illustrative examples. We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows.
The K-Ras Signaling Pathway
The KRAS gene encodes the K-Ras protein, a small GTPase that functions as a molecular switch in cellular signaling.[1][2] As part of the RAS/MAPK pathway, K-Ras relays extracellular signals to the nucleus, thereby regulating critical cellular processes like proliferation, differentiation, and survival.[1][3][4]
The activity of K-Ras is tightly controlled by its nucleotide-bound state. It is 'ON' when bound to guanosine triphosphate (GTP) and 'OFF' when bound to guanosine diphosphate (GDP).[2][3][5] The transition between these states is regulated by two main classes of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as SOS1, promote the release of GDP, allowing GTP to bind and activate K-Ras.[5]
-
GTPase Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of K-Ras, accelerating the hydrolysis of GTP to GDP and thus inactivating the protein.[3]
Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the ability of K-Ras to hydrolyze GTP, leading to a constitutively active state and uncontrolled downstream signaling, which drives tumor growth.[6][7][8] The primary downstream effector pathways include the RAF-MEK-ERK and the PI3K-AKT-mTOR cascades.[3][4][5]
Mechanism of K-Ras G12C Covalent Inhibition
The G12C mutation introduces a reactive cysteine residue that has become the primary target for a new class of covalent inhibitors.[6][9] These drugs operate through a unique mechanism:
-
State-Dependent Binding: The inhibitors are designed to specifically recognize and bind to K-Ras G12C when it is in the inactive, GDP-bound state.[10][11][12]
-
Allosteric Pocket Formation: The binding occurs in a previously unrecognized, transiently available allosteric pocket located beneath the effector-binding Switch-II region (S-IIP).[6][7][13]
-
Covalent Bond Formation: Once non-covalently bound within the S-IIP, an electrophilic "warhead" on the inhibitor (commonly an acrylamide) is positioned to form an irreversible covalent bond with the thiol group of the mutant Cysteine-12.[6][9]
-
Trapping the Inactive State: This covalent modification locks K-Ras G12C in its inactive conformation.[13][14] It disrupts the protein's ability to interact with GEFs like SOS1, thereby preventing its reloading with GTP.[15] Furthermore, the conformational changes induced by the inhibitor impair the binding of downstream effectors like RAF kinase.[6][7]
By trapping the oncoprotein in an 'off' state, these inhibitors effectively shut down the aberrant downstream signaling that drives cancer cell proliferation.
Quantitative Data for Representative K-Ras G12C Inhibitors
The efficacy of covalent inhibitors is characterized by several key parameters: their reversible binding affinity (Ki or KD), the rate of covalent bond formation (kinact), and the overall inactivation efficiency (kinact/Ki). Cellular activity is typically measured by the half-maximal inhibitory concentration (IC50).
| Parameter | Sotorasib (AMG510) | Adagrasib (MRTX849) | Divarasib | ARS-853 | Reference Compound 1 |
| Binding Affinity (KD) | ~10 µM (for binding event) | - | - | 36.0 ± 0.7 μM | - |
| Inactivation Efficiency (kinact/Ki) | - | - | Enhanced covalent target engagement | - | 501 M–1 s–1 |
| Cellular Potency (IC50) | - | 4.7 nM (MIAPACA2 cells) | - | - | - |
| PDB ID | 7JRP | 6UT0 | 8S9H | 5F2E | - |
| Reference(s) | [13][16] | [10] | [17] | [13][18][19] | [9] |
Note: Direct comparative data is often limited by differing experimental conditions across publications. The table summarizes available data points from the search results.
Experimental Protocols
The structural and functional characterization of K-Ras G12C inhibitors relies on a suite of biophysical and biochemical techniques.
A general protocol for obtaining recombinant K-Ras G12C for in vitro studies involves:
-
Cloning: The human K-Ras gene (residues 1-166 or similar constructs) with the G12C mutation is cloned into an expression vector (e.g., pET-28a) with an N-terminal His-tag for purification.[20]
-
Expression: The plasmid is transformed into E. coli cells (e.g., BL21(DE3)). Protein expression is induced with IPTG at a reduced temperature (e.g., 18-30°C) to improve protein solubility.[21]
-
Lysis & Purification: Cells are harvested and lysed. The protein is purified from the cleared lysate using Ni-NTA affinity chromatography.[20]
-
Tag Cleavage: The His-tag is often removed by protease cleavage (e.g., thrombin) followed by a second Ni-NTA column pass to separate the tagless protein.[20]
-
Nucleotide Loading: The purified protein is loaded with the desired nucleotide (typically GDP) by incubation with a molar excess of the nucleotide in the presence of a chelating agent like EDTA to facilitate exchange, followed by the addition of excess MgCl2 to lock the nucleotide in place.
-
Final Purification: A final size-exclusion chromatography step is used to obtain a highly pure and homogenous protein sample for downstream applications.[15]
Determining the high-resolution structure of the K-Ras G12C-inhibitor complex is crucial for understanding the binding mode.
-
Complex Formation: Purified, GDP-loaded K-Ras G12C is incubated with a molar excess of the covalent inhibitor to ensure complete adduction. The formation of the covalent complex is verified by mass spectrometry.
-
Crystallization: The protein-inhibitor complex is concentrated and used in crystallization screening trials. The hanging drop vapor diffusion method is commonly employed, where the protein complex is mixed with a reservoir solution containing precipitants (e.g., PEG, salts).[15] For example, one condition reported for a K-Ras G12C complex involved 5% PEG400, 2 M (NH4)2SO4, and 0.1 M HEPES pH 7.5.[15]
-
Data Collection: Crystals are cryoprotected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[18]
-
Structure Solution and Refinement: The structure is solved using molecular replacement with a known K-Ras structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[8][18]
SPR is a powerful technique for measuring the kinetics of both the reversible binding and the covalent reaction.
-
Chip Preparation: K-Ras G12C protein is immobilized on a sensor chip surface. A common method is to use a biotinylated version of K-Ras which can be captured on a streptavidin-coated chip.[20]
-
Binding Analysis: The inhibitor (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time.
-
Kinetic Parameter Determination:
-
Reversible Binding (kon, koff, KD): The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[22]
-
Covalent Inactivation (kinact/Ki): For covalent inhibitors, a two-step reaction model is used. The data is analyzed to determine the inactivation efficiency (kinact/Ki), which represents the overall rate of covalent modification.[20][22] This provides a more accurate measure of potency for irreversible inhibitors than a simple IC50.[20]
-
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 16. researchgate.net [researchgate.net]
- 17. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Effects of K-Ras G12C Inhibitors on Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. However, the development of covalent inhibitors specifically targeting the cysteine residue in the K-Ras G12C mutant protein has marked a paradigm shift in precision oncology. These inhibitors bind to the inactive, GDP-bound state of K-Ras G12C, trapping it in this conformation and thereby preventing its interaction with downstream effectors. This guide provides an in-depth overview of the cellular effects of K-Ras G12C inhibitors on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
While this guide focuses on the general class of K-Ras G12C inhibitors, it is important to note that a specific inhibitor designated as "K-Ras G12C-IN-2" was not prominently identified in the surveyed literature. The data and methodologies presented here are based on well-characterized K-Ras G12C inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849).
Core Mechanism of Action
K-Ras G12C inhibitors are allosteric, covalent inhibitors that specifically and irreversibly bind to the mutant cysteine at position 12. This covalent modification occurs within a pocket (the Switch-II pocket) that is accessible only when K-Ras G12C is in its inactive, GDP-bound state. By trapping the protein in this inactive conformation, these inhibitors prevent the exchange of GDP for GTP, which is a critical step for K-Ras activation. Consequently, the interaction of K-Ras G12C with its downstream effector proteins is blocked, leading to the suppression of oncogenic signaling.
Impact on Key Signaling Pathways
The primary consequence of K-Ras G12C inhibition is the downregulation of two major signaling cascades that are crucial for cancer cell proliferation, survival, and growth: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes. Constitutive activation of this pathway, driven by mutant K-Ras, is a hallmark of many cancers.
K-Ras G12C inhibitors effectively suppress this pathway by preventing the activation of RAF kinases by K-Ras. This leads to a subsequent reduction in the phosphorylation and activation of MEK and ERK.[2] The inhibition of ERK phosphorylation (p-ERK) is a key biomarker for the target engagement and efficacy of K-Ras G12C inhibitors.[3]
References
- 1. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of K-Ras G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the G12C mutant of K-Ras represents a landmark achievement in oncology drug development, turning a previously "undruggable" target into a tractable one. The therapeutic success of these inhibitors hinges on their exquisite selectivity for the mutant protein over its wild-type counterpart and other cellular proteins. This technical guide provides an in-depth exploration of the core principles and experimental methodologies used to characterize the selectivity of K-Ras G12C inhibitors, using publicly available data for representative molecules as a proxy for a generic "K-Ras G12C-IN-2."
The Basis of Selectivity: A Covalent Interaction with a Unique Cysteine
The defining feature of the K-Ras G12C mutation is the substitution of a glycine residue with a cysteine. This introduces a reactive thiol group in a shallow pocket on the protein surface, known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state of K-Ras. K-Ras G12C inhibitors are designed with an electrophilic "warhead," typically an acrylamide, that forms an irreversible covalent bond with the sulfur atom of this mutant cysteine. This covalent modification locks the K-Ras G12C protein in an inactive conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling. The absence of this cysteine in wild-type K-Ras and other K-Ras mutants is the primary determinant of the inhibitor's remarkable selectivity.
Quantifying Selectivity: A Multi-faceted Approach
The selectivity of a K-Ras G12C inhibitor is not just a qualitative feature but is rigorously quantified through a series of biochemical and cellular assays. These assays are designed to measure the inhibitor's potency against the target (K-Ras G12C) and its lack of activity against off-targets (wild-type K-Ras, other mutants, and a broad panel of other proteins).
Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays utilize purified proteins to assess the direct binding affinity and inhibitory activity of a compound in a controlled, cell-free environment.
Table 1: Biochemical Potency and Selectivity of Representative K-Ras G12C Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | KD (nM) | Reference |
| AMG510 (Sotorasib) | TR-FRET Nucleotide Exchange | K-Ras G12C | 8.88 | - | [1] |
| K-Ras (WT) | >100,000 | - | [1] | ||
| K-Ras G12D | >100,000 | - | [1] | ||
| K-Ras G12V | >100,000 | - | [1] | ||
| Biochemical Competition Binding | K-Ras G12C | - | 220 | [2] | |
| K-Ras (WT) | - | No binding up to 20 µM | [2] | ||
| K-Ras G12D | - | No binding up to 20 µM | [2] | ||
| K-Ras G12V | - | No binding up to 20 µM | [2] | ||
| MRTX849 (Adagrasib) | Biochemical Competition Binding | K-Ras G12C | - | 9.59 | [2] |
| K-Ras (WT) | - | No binding up to 20 µM | [2] | ||
| K-Ras G12D | - | No binding up to 20 µM | [2] | ||
| K-Ras G12V | - | No binding up to 20 µM | [2] |
Experimental Protocol: TR-FRET Based K-Ras Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in K-Ras activation.
-
Reagents and Materials:
-
Purified, GDP-loaded His-tagged K-Ras G12C and K-Ras WT proteins.
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1.
-
Non-hydrolyzable GTP analog labeled with a fluorescent donor (e.g., Eu-GTP).
-
An antibody or binding protein specific for GTP-bound K-Ras labeled with a fluorescent acceptor (e.g., anti-GTP-K-Ras-d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO vehicle to the wells of the microplate.
-
Add 4 µL of a solution containing the GDP-loaded K-Ras protein (final concentration ~5 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding 4 µL of a solution containing the GEF (e.g., SOS1 at ~20 nM) and Eu-GTP (final concentration ~10 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mixture containing the acceptor-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays: Assessing Target Engagement and Downstream Signaling in a Biological Context
Cellular assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert the desired biological effect.
Table 2: Cellular Potency and Selectivity of a Representative K-Ras G12C Inhibitor (143D)
| Cell Line | K-Ras Status | IC50 (nM) |
| MIA PaCa-2 | G12C | 5.0 |
| NCI-H358 | G12C | 7.0 |
| NCI-H1373 | G12C | 24.2 |
| SW1463 | G12C | 7.4 |
| Calu-1 | G12C | 8.8 |
| HPAF-II | G12D | >10,000 |
| BxPC-3 | WT | >10,000 |
Data for compound 143D from reference[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of an inhibitor to its target protein within intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Reagents and Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358) and a K-Ras WT cell line (e.g., A549).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
PCR tubes or a 96-well PCR plate.
-
Thermal cycler.
-
Centrifuge.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody against K-Ras.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the inhibitor or DMSO vehicle at the desired concentration for 1-2 hours in culture.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble K-Ras at each temperature by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble K-Ras as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Experimental Protocol: Western Blot Analysis of p-ERK Inhibition
This assay assesses the functional consequence of K-Ras G12C inhibition by measuring the phosphorylation status of a key downstream signaling protein, ERK.
-
Reagents and Materials:
-
K-Ras G12C mutant cell line.
-
Test inhibitor.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of p-ERK inhibition.
-
Visualizing the Molecular and Experimental Logic
Graphviz diagrams can be used to illustrate the key concepts and workflows involved in understanding the selectivity of K-Ras G12C inhibitors.
Caption: K-Ras signaling pathway and the mechanism of G12C inhibition.
Caption: Experimental workflow for characterizing K-Ras G12C inhibitor selectivity.
Conclusion
The remarkable selectivity of K-Ras G12C inhibitors is a testament to the power of structure-based drug design and a deep understanding of the unique biochemical features of a cancer-driving mutation. A comprehensive evaluation of selectivity, employing a suite of biochemical and cellular assays, is paramount in the development of these targeted therapies. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to rigorously characterize the potency, selectivity, and mechanism of action of novel K-Ras G12C inhibitors, ultimately paving the way for more effective and safer cancer treatments.
References
An In-Depth Technical Guide on the Interaction of Covalent Inhibitors with the K-Ras G12C Switch-II Pocket
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being a prevalent driver mutation in non-small cell lung cancer, colorectal cancer, and other solid tumors. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a cryptic allosteric pocket beneath the Switch-II region of the GDP-bound state of K-Ras G12C has led to the development of a new class of covalent inhibitors that have shown significant clinical efficacy. This technical guide provides a comprehensive overview of the interaction of these inhibitors with the Switch-II pocket, detailing their mechanism of action, binding affinities, and the experimental protocols used for their characterization. Due to the limited publicly available data on a specific compound designated "K-Ras G12C-IN-2," this guide will focus on the well-characterized and clinically approved inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as representative examples of this class of drugs.
Introduction to K-Ras and the G12C Mutation
K-Ras is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. It cycles between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of K-Ras.
The G12C mutation, a substitution of glycine at codon 12 with cysteine, impairs the ability of GAPs to stimulate GTP hydrolysis. This results in an accumulation of the active, GTP-bound form of K-Ras, leading to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, and ultimately driving oncogenesis.
Mechanism of Action: Covalent Inhibition of the Switch-II Pocket
K-Ras G12C inhibitors are a novel class of targeted therapies that exploit the presence of the mutant cysteine residue. These inhibitors are designed to specifically and covalently bind to the thiol group of Cys12. This covalent modification occurs within a previously unrecognized, inducible pocket located beneath the Switch-II region of K-Ras, which is accessible only in the inactive, GDP-bound state.
The binding of the inhibitor to this "Switch-II pocket" (S-IIP) has two key consequences:
-
Allosteric Inhibition: The inhibitor physically occupies the S-IIP, which disrupts the normal conformational dynamics of the Switch-I and Switch-II regions. These regions are critical for the interaction of K-Ras with its downstream effectors, such as RAF kinases.
-
Trapping in the Inactive State: The covalent bond locks K-Ras G12C in its inactive, GDP-bound conformation. This prevents the SOS1-mediated nucleotide exchange of GDP for GTP, thereby blocking the reactivation of the oncoprotein.
This dual mechanism effectively shuts down the aberrant signaling cascade driven by the K-Ras G12C mutation, leading to the inhibition of tumor cell growth and, in some cases, tumor regression.
Quantitative Data for Representative K-Ras G12C Inhibitors
The following tables summarize the binding affinity and cellular potency of the representative K-Ras G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).
Table 1: Biochemical and Cellular Activity of Sotorasib (AMG-510)
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | NCI-H358 (NSCLC) | ~0.006 µM | [1] |
| MIA PaCa-2 (Pancreatic) | ~0.009 µM | [1] | |
| H23 (NSCLC) | 0.6904 µM | [2] | |
| SW1573 (NSCLC) | >7.5 µM | [3] | |
| Biochemical IC₅₀ | KRAS G12C Nucleotide Exchange Assay | 0.0089 µM | [4] |
Table 2: Biochemical and Cellular Activity of Adagrasib (MRTX849)
| Parameter | Cell Line / Assay | Value Range | Reference |
| IC₅₀ (2D culture) | Panel of 17 KRAS G12C mutant cell lines | 10 nM - 973 nM | [5][6] |
| IC₅₀ (3D culture) | Panel of 17 KRAS G12C mutant cell lines | 0.2 nM - 1042 nM | [5][6] |
| Biochemical IC₅₀ | Active RAS-GTP pull-down (NCI-H358) | 5 nM | [7] |
| k_inact_ / K_I_ | Biochemical Assay | 35 ± 0.3 mM⁻¹ s⁻¹ | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of covalent inhibitors with K-Ras G12C.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is employed to determine the association (k_on_) and dissociation (k_off_) rate constants, and the equilibrium dissociation constant (K_D_) of an inhibitor binding to its target protein.
Protocol:
-
Immobilization of K-Ras G12C:
-
Recombinantly express and purify human K-Ras G12C (residues 1-185) protein.
-
Use a CM5 sensor chip and activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the K-Ras G12C protein to the chip surface via amine coupling at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of the K-Ras G12C inhibitor (e.g., Sotorasib or Adagrasib) in a running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain association and dissociation curves.
-
After each injection, regenerate the sensor surface using a mild regeneration buffer (e.g., a short pulse of low pH glycine solution) to remove the bound inhibitor.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_on_, k_off_, and K_D_ values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Express and purify K-Ras G12C protein.
-
Prepare the K-Ras G12C protein solution (typically 10-50 µM) and the inhibitor solution (typically 100-500 µM) in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). Buffer mismatch is a common source of error in ITC experiments.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the K-Ras G12C protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution.
-
-
Data Analysis:
-
The instrument measures the heat change after each injection.
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_D_, n, and ΔH. The ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A_), where K_A_ = 1/K_D_.
-
Cell-Based Assay for Downstream Signaling Inhibition
This type of assay is crucial to confirm that the binding of the inhibitor to K-Ras G12C translates into a functional effect on the downstream signaling pathway within a cellular context. A common method is to measure the phosphorylation level of ERK (p-ERK), a key downstream kinase in the MAPK pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture a K-Ras G12C mutant cancer cell line (e.g., NCI-H358) in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the K-Ras G12C inhibitor for a specified period (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-ERK and total ERK (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway.
Mechanism of K-Ras G12C Covalent Inhibition
Caption: Covalent inhibition of K-Ras G12C.
Experimental Workflow for K-Ras G12C Inhibitor Characterization
Caption: Workflow for K-Ras G12C inhibitor evaluation.
Conclusion
The development of covalent inhibitors targeting the Switch-II pocket of K-Ras G12C represents a landmark achievement in oncology drug discovery, transforming a previously "undruggable" target into a clinically validated one. This technical guide has provided an in-depth overview of the mechanism of action of these inhibitors, supported by quantitative data from representative molecules and detailed experimental protocols for their characterization. A thorough understanding of the interaction between these inhibitors and the K-Ras G12C oncoprotein is essential for the continued development of novel and more effective therapies for patients with K-Ras G12C-driven cancers. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals in this rapidly advancing field.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Biophysical Characterization of K-Ras G12C Covalent Inhibitor Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the biophysical characterization of K-Ras G12C covalent inhibitors. Due to the limited availability of public data for a specific, non-commercial compound designated "K-Ras G12C-IN-2," this document utilizes the well-characterized, FDA-approved inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) as representative examples to illustrate the principles and methodologies. The presented data is a compilation from various scientific publications and should be considered illustrative.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) has emerged as a key therapeutic target, leading to the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine. These inhibitors lock the K-Ras G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] A thorough biophysical characterization of the binding kinetics of these inhibitors is paramount for understanding their mechanism of action, optimizing their efficacy, and guiding the development of next-generation therapeutics.
This guide provides an in-depth overview of the core biophysical methodologies used to characterize the binding of covalent inhibitors to K-Ras G12C, with a focus on data presentation, experimental protocols, and the visualization of key concepts.
K-Ras G12C Signaling Pathway
The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, K-Ras promotes cell proliferation, survival, and differentiation through various downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled cell growth.[1] Covalent inhibitors of K-Ras G12C selectively bind to the mutant cysteine in the GDP-bound state, preventing its reactivation.
Quantitative Binding Kinetics Data
The interaction between a covalent inhibitor and its target protein is a two-step process: an initial non-covalent binding event followed by an irreversible covalent bond formation. The key parameters describing these kinetics are the initial binding affinity (KD or Ki), the association rate constant (kon), the dissociation rate constant (koff), and the rate of covalent inactivation (kinact). The overall efficiency of the covalent inhibitor is often expressed as the ratio kinact/Ki.
Due to the irreversible nature of the binding of Sotorasib and Adagrasib, direct measurement of a simple KD is complex. The initial non-covalent interaction is often characterized, followed by the rate of covalent modification.
Table 1: Representative Biophysical Data for K-Ras G12C Covalent Inhibitors
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method | Reference |
| Non-Covalent Binding | ||||
| KD (μM) | 36.0 ± 0.7 | Not explicitly reported | Stopped-flow fluorescence | [3] |
| Covalent Modification | ||||
| IC50 (μM) (p-ERK cellular assay) | ~0.004–0.032 | Not explicitly reported | Cellular Assay | [4] |
| Mechanism | Irreversible covalent binding to Cys12 of GDP-bound K-Ras G12C | Irreversible covalent binding to Cys12 of GDP-bound K-Ras G12C | Multiple | [1][2] |
Note: The presented values are compiled from different studies and methodologies, which can lead to variations. This table serves as an illustrative example of the types of data generated.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the binding kinetics of K-Ras G12C inhibitors. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Covalent Inhibitor Kinetics
SPR measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. For covalent inhibitors, SPR can be used to determine the initial non-covalent binding parameters and the rate of covalent modification.
Experimental Workflow:
Detailed Methodology:
-
Protein Preparation:
-
Express and purify recombinant human K-Ras G12C (residues 2-169) with a C-terminal biotinylation tag.
-
Ensure the protein is loaded with GDP.
-
-
Instrument and Chip:
-
Use a Biacore instrument (e.g., Biacore 8K).
-
Utilize a streptavidin-coated sensor chip.
-
-
Immobilization:
-
Immobilize biotinylated K-Ras G12C onto the sensor chip surface to a target level of approximately 4000-10000 response units (RU).
-
Use one flow cell as a reference by immobilizing a control protein or leaving it blank.
-
-
Binding Analysis (Multi-cycle kinetics):
-
Prepare a dilution series of the inhibitor (e.g., Adagrasib) in a suitable running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).
-
Inject each concentration of the inhibitor over the K-Ras G12C and reference surfaces for a defined association time (e.g., 120 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surfaces (e.g., 300 seconds).
-
Between each cycle, regenerate the sensor surface using a low pH glycine solution to remove the non-covalently bound inhibitor, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model that incorporates a term for covalent modification to determine kon, koff, and kinact. The overall binding affinity of the initial complex (Ki) can be calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. For covalent inhibitors, ITC is primarily used to characterize the initial non-covalent interaction.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze purified K-Ras G12C (GDP-bound) and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Determine accurate concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.
-
Biolayer Interferometry (BLI)
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.
Detailed Methodology:
-
Sensor Preparation:
-
Immobilize biotinylated K-Ras G12C onto streptavidin-coated biosensors.
-
-
Experimental Steps:
-
Equilibrate the biosensors in running buffer.
-
Associate the inhibitor at various concentrations with the immobilized K-Ras G12C.
-
Transfer the biosensors to buffer to measure dissociation.
-
-
Data Analysis:
-
Analyze the binding and dissociation curves to determine kon and koff, from which the KD of the initial non-covalent interaction can be calculated.
-
Logical Relationships in Drug Development
The biophysical characterization of binding kinetics provides critical information that guides the drug development process. The relationship between these parameters and the desired therapeutic outcome is a key consideration.
Conclusion
The biophysical characterization of the binding kinetics of covalent inhibitors to K-Ras G12C is a cornerstone of modern drug discovery in oncology. Techniques such as SPR, ITC, and BLI provide invaluable quantitative data on the molecular interactions that drive inhibitor potency and selectivity. A thorough understanding of these parameters, coupled with detailed experimental protocols, enables researchers to make informed decisions in the optimization of lead compounds and the development of novel therapeutics targeting this critical oncogene. The continued application of these biophysical methods will undoubtedly play a crucial role in the ongoing efforts to combat K-Ras G12C-driven cancers.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Potency of K-Ras G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has emerged as a key therapeutic target. This has led to the development of specific covalent inhibitors that bind to the mutant cysteine and lock the K-Ras protein in an inactive state.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency of K-Ras G12C inhibitors. While specific quantitative data for the compound "K-Ras G12C-IN-2" is not publicly available, this document will use the well-characterized inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849) as examples to illustrate data presentation and interpretation. The methodologies described herein are fundamental for researchers in oncology drug discovery and development to assess the efficacy of novel K-Ras G12C targeted therapies.
The K-Ras signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), K-Ras cycles from an inactive GDP-bound state to an active GTP-bound state.[1][2] In its active form, K-Ras triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, driving cancer cell proliferation.[1] K-Ras G12C inhibitors covalently bind to the cysteine residue of the mutant protein, locking it in the inactive GDP-bound state and thereby inhibiting downstream signaling.[3][4]
Data Presentation
The potency of K-Ras G12C inhibitors is typically evaluated across a panel of cancer cell lines harboring the K-Ras G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The following tables summarize representative data for the well-characterized inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849).
Table 1: Cell Viability IC50 Values for Sotorasib (AMG510) in K-Ras G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~6 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | ~9 | [5] |
Data represents approximate values from cited literature and may vary based on experimental conditions.
Table 2: Cell Viability IC50 Values for Adagrasib (MRTX849) in K-Ras G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 2D | 14 | [6] |
| MIA PaCa-2 | Pancreatic Cancer | 2D | 5 | [6] |
| H2122 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |
| SW1573 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |
| H2030 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |
| KYSE-410 | Esophageal Cancer | 2D | 10-973 | [7] |
| H1373 | Non-Small Cell Lung Cancer | 2D | 10-973 | [7] |
IC50 values for Adagrasib (MRTX849) can vary significantly across different K-Ras G12C mutant cell lines.[7]
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the evaluation of novel K-Ras G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
White, clear-bottom 96-well plates
-
K-Ras G12C inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the K-Ras G12C inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
K-Ras Signaling Pathway Inhibition Assay (p-ERK Western Blot)
This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation status of ERK (p-ERK).
Materials:
-
K-Ras G12C mutant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
K-Ras G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the K-Ras G12C inhibitor for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK and anti-GAPDH antibodies for normalization.
-
Quantify the band intensities using densitometry software and determine the concentration-dependent inhibition of ERK phosphorylation.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)
This assay confirms that the inhibitor directly binds to and stabilizes the K-Ras G12C protein within the cell.
Materials:
-
K-Ras G12C mutant cancer cell lines
-
Complete cell culture medium
-
K-Ras G12C inhibitor
-
PBS
-
PCR tubes or a thermal cycler
-
Equipment for protein extraction and Western blotting (as described above)
-
Primary antibody: anti-K-Ras
Protocol:
-
Cell Treatment and Heating:
-
Culture cells to high confluency and treat with the K-Ras G12C inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis of Soluble K-Ras G12C:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble K-Ras G12C in each sample by Western blotting, as described in the previous protocol, using an anti-K-Ras antibody.
-
-
Data Interpretation:
-
Binding of the inhibitor stabilizes the K-Ras G12C protein, resulting in a higher melting temperature.
-
Plot the amount of soluble K-Ras G12C as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of K-Ras G12C inhibitors. By assessing cell viability, downstream signaling inhibition, and direct target engagement, researchers can effectively determine the potency and mechanism of action of novel therapeutic compounds targeting this critical oncogene. The provided protocols and example data serve as a valuable resource for advancing the development of new treatments for K-Ras G12C-driven cancers.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with K-Ras G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify and characterize inhibitors of the K-Ras G12C mutant protein, a critical target in cancer drug discovery. The protocols are based on established methodologies and can be adapted for specific covalent inhibitors targeting the G12C allele, such as K-Ras G12C-IN-2.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, is particularly common in non-small cell lung cancer. This mutation locks the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K pathways.[1] The development of covalent inhibitors that specifically target the mutant cysteine in K-Ras G12C has marked a significant breakthrough in treating these cancers. These inhibitors bind to the inactive, GDP-bound state of K-Ras G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) and thereby locking it in an "off" state.[2][3]
High-throughput screening is a critical tool for discovering and optimizing novel K-Ras G12C inhibitors. This document outlines key biochemical and cell-based assays amenable to HTS formats.
K-Ras G12C Signaling Pathway
The K-Ras G12C protein, when in its active GTP-bound state, activates multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive cell proliferation, survival, and differentiation.[1][4][5] Covalent inhibitors of K-Ras G12C trap the protein in its inactive GDP-bound state, thus blocking these downstream signals.
High-Throughput Screening Workflow
A typical HTS workflow for identifying K-Ras G12C inhibitors involves a primary biochemical screen to identify compounds that bind to the target, followed by secondary biochemical and cell-based assays for confirmation and characterization of potency and mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for well-characterized K-Ras G12C inhibitors from various assays reported in the literature. This data can serve as a benchmark for evaluating novel compounds like this compound.
| Compound | Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| AMG-510 (Sotorasib) | Nucleotide Exchange | K-Ras G12C | IC50 | 8.88 nM | [6] |
| MRTX849 (Adagrasib) | Target Engagement | K-Ras G12C Cells | Pulse Temp. Shift | ~5-7 °C at 1 µM | [6][7] |
| MRTX1133 | Nucleotide Exchange | K-Ras G12D | IC50 | 0.14 nM | [6] |
| MRTX1133 | Nucleotide Exchange | K-Ras G12C | IC50 | 4.91 nM | [6] |
| LC2 (PROTAC) | Protein Degradation | K-Ras G12C Cells | DC50 | 1.9 µM | [6] |
| ARS-1620 | pERK AlphaLISA | MIA-PaCa-2 (3D) | IC50 | 7.6e-10 M | [8] |
| AMG-510 (Sotorasib) | pERK AlphaLISA | MIA-PaCa-2 (3D) | IC50 | 3.7e-10 M | [8] |
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP for GTP, catalyzed by the GEF, SOS1. Inhibitors that lock K-Ras G12C in the GDP-bound state will prevent this exchange, resulting in a stable TR-FRET signal.
Materials:
-
Recombinant K-Ras G12C protein
-
BODIPY-FL-GDP
-
Terbium-conjugated anti-His-tag antibody (or Streptavidin if protein is biotinylated)
-
GTP solution
-
SOS1 protein
-
Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.01% BSA
-
Low-volume 384-well plates (e.g., black, non-binding surface)
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare K-Ras/BODIPY-GDP Complex: Incubate recombinant K-Ras G12C with an equimolar amount of BODIPY-FL-GDP in assay buffer for 60 minutes at room temperature to allow for nucleotide loading.
-
Compound Dispensing: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like AMG-510 for positive control) into the 384-well plate. A typical screening concentration is 10 µM.[9]
-
Dispense K-Ras Complex: Add the pre-formed K-Ras/BODIPY-GDP complex and the Terbium-conjugated antibody to each well. Final concentrations are typically in the range of 10 nM K-Ras and 100 nM BODIPY-FL-GDP.[7]
-
Incubation: Incubate the plate for 60 minutes at 25°C to allow for compound binding to K-Ras G12C.[9]
-
Initiate Exchange Reaction: Add a solution of SOS1 and unlabeled GTP to each well to initiate the nucleotide exchange. Final concentrations are typically around 50 nM SOS1 and 10 µM GTP.[7]
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (Excitation: ~340 nm, Emission: Terbium at ~490 nm and BODIPY-FL at ~520 nm).
-
Data Analysis: Calculate the ratio of the acceptor (BODIPY-FL) to the donor (Terbium) fluorescence. A high ratio indicates nucleotide exchange (low inhibition), while a low ratio indicates inhibition of exchange.
Cellular Assay: pERK1/2 AlphaLISA Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway, in a cellular context. Inhibition of K-Ras G12C will lead to a decrease in pERK levels.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
384-well white cell culture plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
AlphaLISA pERK1/2 Assay Kit (containing lysis buffer, acceptor beads, and donor beads)
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Seeding: Seed K-Ras G12C mutant cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compound (and controls) for a specified time (e.g., 1.5 to 3 hours).[8]
-
Cell Lysis: Remove the culture medium and add AlphaLISA lysis buffer to each well. Incubate according to the kit manufacturer's protocol to ensure complete cell lysis.
-
Add Acceptor Beads: Add the AlphaLISA acceptor bead mix to the lysate and incubate (typically in the dark for 60 minutes at room temperature).
-
Add Donor Beads: Add the AlphaLISA donor beads and incubate (typically in the dark for 60 minutes at room temperature).
-
Read Plate: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of pERK in the sample. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay: Thermal Shift Assay (Cellular)
This assay measures the stabilization of the K-Ras G12C protein upon inhibitor binding inside the cell. Covalent binding of an inhibitor increases the thermal stability of the protein.
Materials:
-
K-Ras G12C mutant cell line
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
Reagents for protein detection (e.g., specific primary antibody for K-Ras, secondary antibody, and detection substrate for Western blot or ELISA-based readout)
-
Thermal cycler or instrument capable of creating a precise temperature gradient
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle (DMSO) for 1 hour to allow for target engagement.[6][7]
-
Thermal Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and expose to a temperature gradient (e.g., 44°C to 68°C) for 3 minutes.[6][7] A subsequent cooling step on ice is performed immediately.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble K-Ras G12C protein in the supernatant from each temperature point using a suitable method like Western blot or a specific ELISA.
-
Data Analysis: Plot the amount of soluble K-Ras G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Studying KRAS Signaling Pathways Using a K-Ras G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a selective K-Ras G12C inhibitor for investigating KRAS signaling pathways. As specific data for "K-Ras G12C-IN-2" is not publicly available, this document will use Adagrasib (MRTX849), a well-characterized and clinically approved KRAS G12C inhibitor, as a representative compound. The principles and protocols described herein are broadly applicable to other selective KRAS G12C inhibitors.
Introduction to KRAS G12C and Targeted Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways crucial for cell growth, proliferation, and survival, such as the MAPK and PI3K/AKT pathways.[1][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[4][5] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.[3][6]
Selective KRAS G12C inhibitors, such as Adagrasib, represent a breakthrough in targeting this previously "undruggable" oncoprotein.[5] These inhibitors work by covalently and irreversibly binding to the mutant cysteine-12 residue, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[7][8] This prevents downstream signal transduction and inhibits the growth and viability of cancer cells harboring the KRAS G12C mutation with minimal off-target effects.[2][9]
Mechanism of Action of Adagrasib (MRTX849)
Adagrasib is an orally bioavailable, potent, and selective covalent inhibitor of KRAS G12C.[7][10] Its mechanism of action involves the following key steps:
-
Selective Binding: Adagrasib specifically targets the cysteine residue present in the G12C mutant of KRAS. This cysteine is absent in wild-type KRAS, conferring high selectivity.[2]
-
Covalent Modification: The inhibitor forms an irreversible covalent bond with the thiol group of the cysteine-12 residue.[7]
-
Allosteric Inhibition: This covalent binding occurs in the switch-II pocket of the KRAS protein, a region critical for its conformational changes and interaction with downstream effectors.[3]
-
Trapping in Inactive State: By binding to this pocket, Adagrasib locks KRAS G12C in an inactive, GDP-bound state.[7][8]
-
Inhibition of Downstream Signaling: In its inactive state, KRAS G12C is unable to activate downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) pathway, leading to the suppression of cancer cell proliferation and survival.[9][11]
Quantitative Data for Adagrasib (MRTX849)
The following tables summarize the in vitro potency of Adagrasib in various KRAS G12C mutant cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of Adagrasib in KRAS G12C Mutant Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H2122 | NSCLC | 21.2[12] |
| SW1573 | NSCLC | 4027[12] |
| MIA PaCa-2 | Pancreatic | 10 - 973 (range)[7][8][9] |
| H358 | NSCLC | 10 - 973 (range)[7][8][9] |
| H1373 | NSCLC | 10 - 973 (range)[7][8][9] |
| H2030 | NSCLC | 10 - 973 (range)[7][8][9] |
| KYSE-410 | Esophageal | 10 - 973 (range)[7][8][9] |
Table 2: In Vitro Cell Viability (IC50) of Adagrasib in KRAS G12C Mutant Cell Lines (3D Spheroid Culture)
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | 0.2 - 1042 (range)[8][9] |
| H358 | NSCLC | 0.2 - 1042 (range)[8][9] |
| H1373 | NSCLC | 0.2 - 1042 (range)[8][9] |
| H2122 | NSCLC | 0.2 - 1042 (range)[8][9] |
| SW1573 | NSCLC | 0.2 - 1042 (range)[8][9] |
| H2030 | NSCLC | 0.2 - 1042 (range)[8][9] |
| KYSE-410 | Esophageal | 0.2 - 1042 (range)[8][9] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of a KRAS G12C inhibitor like Adagrasib on KRAS signaling pathways.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor on the proliferation of cancer cells.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines (e.g., NCI-H358, MIA PaCa-2, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom plates
-
Adagrasib (MRTX849)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Adagrasib in complete medium. A typical concentration range would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Adagrasib or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression (four-parameter logistic) curve fit to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK)
This protocol is used to assess the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation of ERK, a key component of the MAPK pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Adagrasib (MRTX849)
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).[13]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Adagrasib (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 4, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Visualizations
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a typical experimental workflow.
Caption: The KRAS signaling pathway.
Caption: Mechanism of Adagrasib action.
Caption: Experimental workflow diagram.
References
- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. Flipping the Switch: New Moffitt Research Offers 2 Ways To Outsmart Drug Resistance in Lung Cancer | Moffitt [moffitt.org]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-ERK is a biomarker of response to a synthetic lethal drug combination of sorafenib and MEK inhibition in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of K-Ras G12C Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of target engagement for K-Ras G12C inhibitors. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors specifically targeting the cysteine residue in the G12C mutant has marked a significant advancement in precision oncology. Visualizing and quantifying the engagement of these inhibitors with their target in vivo is crucial for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and developing more effective therapies.
Introduction to K-Ras G12C and Inhibitor Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.
K-Ras G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue. This binding preferentially occurs when KRAS G12C is in its inactive, GDP-bound state, effectively trapping it in this conformation.[1][2] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]
Signaling Pathway
The diagram below illustrates the central role of K-Ras in cell signaling and the mechanism of its inhibition by G12C-specific covalent inhibitors.
Caption: K-Ras G12C signaling pathway and inhibitor mechanism.
Quantitative Data on K-Ras G12C Inhibitors
The following table summarizes key quantitative data for representative K-Ras G12C inhibitors from preclinical studies. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Cell Line | Assay Type | IC50 (nM) | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| Compound A | MiaPaCa2 | KRAS G12C Inhibition | 4 | MiaPaCa2 Xenograft | Significant efficacy observed | [4][5] |
| H358 | KRAS G12C Inhibition | 6 | [4][5] | |||
| H358 | Cell Proliferation | 8 | [4][5] | |||
| Sotorasib (AMG-510) | - | - | - | Kras G12C GEMM | Comparable efficacy to Compound A | [4] |
| GDC-6036 | MIA PaCa-2 | - | - | MIA PaCa-2 Xenograft | Dose-dependent antitumor potency | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their own in vivo imaging studies for K-Ras G12C target engagement.
Protocol 1: In Vivo Target Engagement Assessment using Mass Spectrometry
This protocol describes the quantification of K-Ras G12C inhibitor binding to its target in tumor tissues using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow:
Caption: Workflow for Mass Spectrometry-based Target Engagement.
Methodology:
-
Animal Models: Utilize xenograft models with human cancer cell lines harboring the K-Ras G12C mutation (e.g., MiaPaCa2, NCI-H358) or genetically engineered mouse models (GEMMs) with Kras G12C-driven tumors.[4][8][9]
-
Inhibitor Treatment: Administer the K-Ras G12C inhibitor to tumor-bearing mice at various dose levels and for different durations.[5]
-
Tumor Collection and Processing:
-
Euthanize mice at predetermined time points post-treatment.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
For analysis of formalin-fixed, paraffin-embedded (FFPE) tissues, fix tumors in formalin and embed in paraffin.[10]
-
-
Protein Extraction and Quantification:
-
Homogenize frozen tumor tissue and lyse cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Immunoprecipitation and Digestion:
-
Immunoprecipitate total KRAS protein from the tumor lysates using a pan-RAS antibody.
-
Perform in-solution or in-gel digestion of the immunoprecipitated proteins with trypsin.
-
-
LC-MS Analysis:
-
Analyze the resulting peptides by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted mass spectrometry assay, such as parallel reaction monitoring (PRM), to specifically quantify the unbound (unmodified) KRAS G12C peptide and the total KRAS protein.[10]
-
-
Data Analysis:
-
Calculate the percentage of target engagement (occupancy) by comparing the amount of unbound KRAS G12C in treated versus vehicle-control groups.
-
Correlate the level of target occupancy with downstream pharmacodynamic markers, such as the phosphorylation of ERK (pERK), to establish a PK/PD relationship.[5][6]
-
Protocol 2: In Vivo Imaging of K-Ras G12C using Positron Emission Tomography (PET)
This protocol outlines the use of a radiolabeled tracer for non-invasive imaging of K-Ras G12C expression and target engagement in vivo.
Experimental Workflow:
Caption: Workflow for PET Imaging of K-Ras G12C.
Methodology:
-
PET Tracer: Utilize a PET tracer with high specificity for K-Ras G12C, such as [18F]PFPMD, which is based on the sotorasib (AMG-510) scaffold.[11]
-
Animal Models: Use xenograft or GEMM models with confirmed K-Ras G12C mutations.
-
Imaging Procedure:
-
Anesthetize tumor-bearing mice.
-
Inject the PET tracer intravenously via the tail vein.
-
Acquire dynamic or static PET images at specified time points post-injection using a small-animal PET/CT scanner. CT is used for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct PET images and co-register with CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
-
Target Engagement Study:
-
To assess target engagement, perform a baseline PET scan.
-
Treat the animals with a K-Ras G12C inhibitor.
-
Perform a second PET scan after treatment. A reduction in tumor tracer uptake post-treatment indicates successful target engagement by the inhibitor.
-
-
Ex Vivo Biodistribution:
-
Following the final imaging session, euthanize the animals.
-
Collect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the PET imaging findings.
-
Protocol 3: In Vivo Imaging using Fluorescently Labeled Inhibitors
This protocol describes the use of fluorescently labeled K-Ras G12C inhibitors for microscopic imaging of target engagement in cells and potentially in superficial tumors in vivo.
Methodology:
-
Probe Development: Synthesize fluorescent derivatives of K-Ras G12C inhibitors. For example, attaching BODIPY dyes to scaffolds like ARS-1323.[12]
-
Cellular Imaging:
-
Treat cancer cells harboring the K-Ras G12C mutation (e.g., Mia-Paca-2) with the fluorescently labeled inhibitor.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining with a pan-KRAS antibody to co-localize the inhibitor with the KRAS protein.
-
Image the cells using confocal microscopy.
-
-
In Situ Click Chemistry for Enhanced Specificity:
-
To overcome non-specific membrane labeling that can occur with direct fluorescent probes, a two-step approach can be used.[12]
-
First, treat cells with an inhibitor modified with an alkyne group (e.g., ARS-1323-alkyne).
-
Then, perform an in situ click chemistry reaction with a picolyl azide-conjugated fluorophore (e.g., Alexa Fluor 647) to specifically label the inhibitor-bound KRAS G12C.
-
-
In Vivo Imaging (Exploratory):
-
For superficial tumors in animal models, intravital microscopy could potentially be used to visualize the accumulation and target engagement of fluorescently labeled inhibitors in real-time. However, challenges with probe delivery and non-specific uptake in vivo need to be carefully addressed.[12]
-
Conclusion
The ability to visualize and quantify K-Ras G12C target engagement in vivo is a powerful tool in the development of novel cancer therapeutics. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies. Mass spectrometry offers precise quantification of target occupancy in tumor tissues, while PET imaging provides a non-invasive method to assess target expression and engagement longitudinally. Fluorescently labeled inhibitors are valuable for high-resolution imaging at the cellular level. The integration of these techniques will undoubtedly accelerate the discovery and clinical translation of next-generation K-Ras G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing K-Ras G12C-IN-2 in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at glycine 12 to cysteine (G12C) has been a focal point for targeted therapy due to the unique cysteine residue that allows for covalent inhibition. K-Ras G12C-IN-2 is a novel inhibitor designed to specifically and irreversibly bind to the mutant KRAS G12C protein. This binding locks the protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting tumor cell proliferation.[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system to evaluate the efficacy of anti-cancer compounds compared to traditional 2D monolayers.[3][4][5] These models better recapitulate tumor microenvironments, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges.[3][4]
These application notes provide a detailed protocol for assessing the efficacy of this compound in 3D cell culture models, including spheroid formation, viability assessment, and analysis of downstream signaling pathways.
K-Ras G12C Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.[7] This results in the persistent activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, driving uncontrolled cell growth and survival.[8] this compound covalently binds to the cysteine residue of the mutant protein, locking it in the inactive GDP-bound state and inhibiting these downstream signals.[1][2]
Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory effects of well-characterized K-Ras G12C inhibitors in both 2D and 3D cell culture models. This data can serve as a benchmark for evaluating the potency of this compound. Notably, K-Ras G12C inhibitors often exhibit greater potency in 3D culture models compared to 2D cultures.[7][9][10]
Table 1: Cell Viability (IC50 Values)
| Cell Line | KRAS Mutation | Inhibitor | 2D IC50 (nM) | 3D Spheroid IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | MRTX849 | 10 - 973 | 0.2 - 1042 | [10] |
| NCI-H358 | G12C | MRTX849 | 10 - 973 | 0.2 - 1042 | [10] |
| MIA PaCa-2 | G12C | AMG510 | ~1500 | ~150 | [7] |
| NCI-H358 | G12C | AMG510 | ~500 | ~50 | [7] |
| Calu-1 | G12C | 143D | 67 | Not Reported | |
| SW1573 | G12C | 143D | >1000 | Not Reported |
Table 2: Downstream Signaling Inhibition (pERK IC50 Values)
| Cell Line | KRAS Mutation | Inhibitor | 2D pERK IC50 (nM) | 3D Spheroid pERK IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | AMG510 | ~3.1 | ~2.0 | [7] |
| MIA PaCa-2 | G12C | ARS-1620 | ~23 | ~6.3 | [7] |
| MIA PaCa-2 | G12C | MRTX849 | Single-digit nM | Not Reported | [10] |
| NCI-H358 | G12C | MRTX849 | Single-digit nM | Not Reported | [10] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing this compound in 3D cell culture involves spheroid formation, compound treatment, and subsequent analysis of cell viability and downstream signaling pathways.
Caption: General experimental workflow for assessing this compound in 3D spheroids.
Protocol 1: 3D Spheroid Formation
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture KRAS G12C mutant cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation. Spheroid formation should be monitored daily via microscopy.
Protocol 2: this compound Treatment of Spheroids
Materials:
-
Pre-formed spheroids in a 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove 50 µL of the medium from each well containing a spheroid and add 50 µL of the appropriate drug dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 12 days, depending on the assay and cell line).[10]
Protocol 3: Spheroid Viability Assessment (ATP-Based Assay)
This protocol utilizes a luminescent ATP-based assay, such as CellTiter-Glo® 3D, which is optimized for 3D cell cultures.[7]
Materials:
-
Treated spheroids in a 96-well plate (from Protocol 2)
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
If the spheroids are in a clear-bottom plate, transfer them to an opaque-walled plate suitable for luminescence measurements.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Protocol 4: Downstream Signaling Analysis by Western Blot
This protocol describes the preparation of protein lysates from spheroids for the analysis of downstream signaling proteins like phosphorylated ERK (p-ERK).
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Probe sonicator or pellet pestle
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition by centrifugation or careful aspiration.
-
Wash the spheroids with cold PBS.
-
Add cold RIPA buffer to the spheroids and incubate on ice for 30 minutes.
-
Lyse the spheroids by sonication or mechanical disruption with a pellet pestle.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and immunoblotting with the desired primary and secondary antibodies according to standard Western blot protocols.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical assessment of this compound in 3D cell culture models. The use of 3D spheroids provides a more clinically relevant context for evaluating drug efficacy and understanding the mechanisms of action of novel K-Ras G12C inhibitors. The quantitative data from established inhibitors serves as a valuable benchmark for these studies. Careful optimization of these protocols for specific cell lines and experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. Case study - 3D spheroid drug sensitivity - Oncolines B.V. [oncolines.com]
- 2. Case study: Altered drug response in 3D spheroids - Oncolines B.V. [oncolines.com]
- 3. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Evaluation of AMG510 Therapy on KRAS-Mutant Non–Small Cell Lung Cancer and Colorectal Cancer Cell Using a 3D Invasive Tumor Spheroid System under Normoxia and Hypoxia [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Real-Time Kinetic Analysis of K-Ras G12C Inhibitor Binding Using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for therapeutic intervention. Direct inhibition of K-Ras G12C by small molecules that covalently bind to the mutant cysteine residue has shown significant promise. Understanding the binding kinetics of these inhibitors is crucial for optimizing their efficacy and selectivity. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time measurement of biomolecular interactions, providing quantitative data on association and dissociation rates.
These application notes provide a detailed protocol for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to the K-Ras G12C protein. While specific kinetic data for a compound designated "K-Ras G12C-IN-2" is not publicly available, this document presents a generalized protocol and representative data from well-characterized K-Ras G12C inhibitors to serve as a comprehensive guide for researchers.
K-Ras G12C Signaling Pathway
The K-Ras protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it engages with downstream effectors to activate multiple signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling.[2] Covalent inhibitors of K-Ras G12C are designed to bind to the mutant cysteine and lock the protein in an inactive, GDP-bound state.
Data Presentation: Representative Kinetic Data
The following table summarizes representative kinetic and affinity data for well-characterized K-Ras G12C inhibitors, as determined by SPR. This data illustrates the typical parameters obtained from such experiments.
| Inhibitor | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Target State | Reference |
| MRTX849 (Adagrasib) | 1.2 x 10⁵ | 9.3 x 10⁻³ | 78 | GDP-bound | [3] |
| AMG 510 (Sotorasib) | 1.1 x 10⁴ | 1.1 x 10⁻² | 1000 | GDP-bound | [3] |
| ARS-853 | Not Reported | Not Reported | 36,000 | GDP-bound | [4] |
| BI-2852 | 2.9 x 10⁵ | 1.5 x 10⁻¹ | 520 | GDP-bound | [5] |
Note: The kinetic constants for covalent inhibitors are often expressed as kinact/KI, which reflects the overall modification efficiency. The values presented here are for the initial non-covalent binding step where available.
Experimental Protocols
Principle of SPR for Kinetics
SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the protein (ligand) is immobilized on the chip surface, and the small molecule inhibitor (analyte) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By monitoring this change over time, association (ka) and dissociation (kd) rate constants can be determined. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Experimental Workflow
The following diagram outlines the major steps in a typical SPR experiment for analyzing protein-small molecule interactions.
Detailed Protocol: SPR Analysis of K-Ras G12C-Inhibitor Interaction
1. Materials and Reagents
-
Protein: Recombinant human K-Ras G12C (amino acids 2-185), GDP-loaded. Ensure high purity (>95%) and stability.
-
Inhibitor: Small molecule inhibitor of K-Ras G12C (e.g., this compound), dissolved in 100% DMSO to create a high-concentration stock.
-
SPR Instrument: Biacore, Reichert, or similar SPR system.
-
Sensor Chip: CM5, NTA, or other suitable sensor chip for protein immobilization.
-
Immobilization Buffers: Amine coupling kit (EDC, NHS), or appropriate reagents for the chosen immobilization chemistry. Acetate buffer (pH 4.0, 4.5, 5.0, 5.5) for pH scouting.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common choice. The final running buffer should contain a low percentage of DMSO (e.g., 1-5%) to match the analyte samples.
-
Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand. This needs to be determined empirically (e.g., low pH glycine, high salt, or a combination).
2. Protein Immobilization
-
Chip Priming and Activation: Prime the SPR instrument with running buffer. For amine coupling on a CM5 chip, activate the surface with a fresh mixture of EDC and NHS.
-
pH Scouting: To determine the optimal pH for pre-concentration, inject the K-Ras G12C protein (diluted in acetate buffers of varying pH) over the activated surface. The pH that gives the highest pre-concentration without causing aggregation is selected for immobilization.
-
Immobilization: Inject the K-Ras G12C protein at the optimal pH to achieve the desired immobilization level (typically 2000-5000 RU for small molecule analysis).
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
3. Kinetic Analysis
-
Analyte Preparation: Prepare a serial dilution of the K-Ras G12C inhibitor in running buffer (containing the same percentage of DMSO as the stock dilution). The concentration range should ideally span from 10-fold below to 10-fold above the expected KD. Include a buffer-only (zero analyte) injection as a reference.
-
Binding Measurement:
-
Association: Inject the prepared analyte concentrations over the immobilized K-Ras G12C surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Dissociation: Following the association phase, flow running buffer over the surface for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the inhibitor.
-
-
Regeneration: If necessary, inject the regeneration solution to remove all bound analyte and return the signal to the baseline before the next injection.
-
Data Collection: Repeat the injection cycle for all analyte concentrations, including the buffer blank. The data is collected as a sensorgram (RU vs. time).
4. Data Analysis
-
Reference Subtraction: Subtract the signal from a reference flow cell (either an activated/deactivated surface without protein or a channel with an irrelevant immobilized protein) and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.
-
Kinetic Model Fitting: Fit the processed sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
Determination of Rate Constants: The fitting process will yield the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated from the ratio of these rates (kd/ka).
Conclusion
Surface Plasmon Resonance provides a robust and reliable method for the detailed kinetic characterization of K-Ras G12C inhibitors. The quantitative data on binding affinity and kinetics obtained from SPR studies are invaluable for the structure-activity relationship (SAR) analysis and lead optimization in drug discovery programs targeting this critical oncogene. The protocols and representative data provided herein serve as a practical guide for researchers to establish and perform these essential biophysical assays.
References
- 1. Abstract A06: Biophysical and biochemical characterization of KRAS G12C inhibition through the SMARTTM platform | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
K-Ras G12C-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras G12C-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of ≥ 22 mg/mL (52.52 mM)[1]. For best results, use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.
Q2: How can I improve the solubility of this compound in DMSO?
A2: If you experience difficulty dissolving this compound, you can try the following methods:
-
Warming: Gently warm the vial containing the compound and solvent to 37°C.
-
Sonication: Use an ultrasonic bath to agitate the solution for a short period.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Q4: Is this compound soluble in aqueous buffers such as PBS?
A4: There is limited specific data available on the solubility of this compound in aqueous buffers like PBS. Generally, compounds of this nature have low aqueous solubility. For in vitro assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects. If precipitation occurs upon dilution, lowering the final concentration of the inhibitor may be necessary.
Q5: Can this compound be used for in vivo studies?
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause & Solution:
Caption: Workflow for addressing precipitation issues.
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Solution: Decrease the final concentration of the inhibitor in your assay. Perform a solubility test with a range of concentrations to determine the practical working limit in your specific buffer.
-
-
High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain the compound's solubility.
-
Solution: While you need to keep the DMSO concentration low to avoid affecting the biological system, ensure it is consistent across experiments. If you need to use a higher inhibitor concentration, you might need to slightly increase the final DMSO percentage, but always include a vehicle control with the same DMSO concentration.
-
-
Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of the compound.
-
Solution: If possible, test the solubility in a few different buffers with varying pH and ionic strength that are compatible with your experimental setup.
-
Issue 2: Lack of or reduced inhibitor activity in the assay.
Possible Cause & Solution:
Caption: Troubleshooting guide for low inhibitor activity.
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Always aliquot stock solutions and avoid multiple freeze-thaw cycles. Use freshly prepared dilutions for your experiments.
-
-
Oxidation of the Target Cysteine: The cysteine at position 12 of KRAS G12C is the target for covalent binding. Oxidation of this cysteine residue can occur in solution and in cells, which will prevent the inhibitor from binding[3].
-
Solution: For in vitro assays, consider including a reducing agent like dithiothreitol (DTT) in your buffers to maintain the reduced state of the cysteine. Be mindful that very high concentrations of reducing agents might interfere with the covalent reaction.
-
-
Incorrect Assay Conditions: The pH of the buffer can affect the reactivity of the cysteine thiol. The pKa of the C12 thiol is depressed to ~7.6, meaning it is more reactive at physiological pH[3].
-
Solution: Ensure your assay buffer pH is within the optimal range for your experiment and for the inhibitor's activity (typically around pH 7.4).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 22 | ≥ 52.52 | Use of fresh, anhydrous DMSO is recommended.[1] |
| Aqueous Buffers | Not Determined | Not Determined | Low solubility is expected. Dilute from DMSO stock. |
| Ethanol | Not Determined | Not Determined | Data not available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If needed, gently warm the vial to 37°C or sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of this compound action.
References
Optimizing K-Ras G12C-IN-2 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing K-Ras G12C-IN-2 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an irreversible covalent inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein. By forming a covalent bond, it locks the K-Ras G12C protein in an inactive, GDP-bound state.[1][2] This prevents the subsequent activation of downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new K-Ras G12C mutant cell line, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability. Based on data from similar K-Ras G12C inhibitors like MRTX849 and ARS-1620, a starting concentration range of 1 nM to 10 µM is advisable.[3][4] The table below summarizes reported IC50 values for other K-Ras G12C inhibitors in various cancer cell lines, which can serve as a reference for designing your initial experiments.
Q3: How long should I treat my cells with this compound?
A3: As this compound is a covalent inhibitor, its effect is time-dependent. For initial experiments assessing the impact on downstream signaling pathways (e.g., pERK levels), a time course experiment is recommended. Treatment times can range from a few hours to 72 hours. Maximal inhibition of pERK has been observed as early as 4 hours and can be sustained for up to 72 hours with some inhibitors.[5] For cell viability assays, a longer incubation period, typically 72 to 120 hours, is common to observe the full anti-proliferative effect.[6]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using several methods. A common approach is to perform a Western blot to detect a mobility shift of the K-Ras G12C protein, which indicates the covalent modification by the inhibitor. Additionally, specialized techniques like activity-based protein profiling (ABPP) or mass spectrometry-based methods can provide a more direct and quantitative assessment of target engagement.[7][8][9]
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working concentrations for cell culture, dilute the stock solution in fresh, pre-warmed culture medium and ensure thorough mixing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value or lack of efficacy | Cell line-specific resistance: Some cell lines exhibit intrinsic resistance due to co-occurring mutations or activation of bypass signaling pathways.[10] | - Confirm the K-Ras G12C mutation status of your cell line. - Profile the cell line for other mutations in key signaling pathways (e.g., PI3K, EGFR). - Consider combination therapies with inhibitors of bypass pathways (e.g., EGFR inhibitors, SHP2 inhibitors).[2][11] |
| Drug instability or poor solubility: The compound may have degraded or precipitated out of solution. | - Prepare fresh stock solutions from powder. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced toxicity and ensure solubility. - Visually inspect the media for any signs of precipitation after adding the inhibitor. | |
| Incomplete inhibition of downstream signaling (e.g., pERK rebound) | Feedback loop activation: Inhibition of the MAPK pathway can lead to the reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs), which can reactivate wild-type RAS or reduce the inhibitor's effectiveness.[5] | - Perform a time-course experiment to observe the kinetics of pERK inhibition and potential rebound. - Investigate the involvement of specific RTKs and consider co-treatment with appropriate inhibitors.[12] |
| Off-target effects observed | Non-specific binding: At high concentrations, covalent inhibitors can potentially react with other cysteine-containing proteins. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include a negative control compound (if available) that has a similar structure but lacks the reactive warhead. - Perform proteome-wide selectivity profiling using chemical proteomics techniques to identify potential off-targets.[7] |
| Variability between experiments | Inconsistent drug preparation or cell handling: Minor variations in inhibitor concentration or cell density can lead to different outcomes. | - Always use freshly prepared dilutions of the inhibitor from a single-use aliquot. - Ensure consistent cell seeding densities and growth conditions across all experiments. - Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Reference IC50 Values of K-Ras G12C Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MRTX849 | NCI-H358 | Non-Small Cell Lung Cancer | 10 - 100 | 2D/3D Viability | [3] |
| MRTX849 | MIA PaCa-2 | Pancreatic Cancer | 10 - 100 | 2D/3D Viability | [3] |
| ARS-1620 | H358 | Non-Small Cell Lung Cancer | ~150 | Viability | [4] |
| ARS-1620 | MIA-PaCa2 | Pancreatic Cancer | ~150 | Viability | [4] |
| AZD4747 | H358 | Non-Small Cell Lung Cancer | 12 | Viability | [4] |
| 143D | MIA PaCa-2 | Pancreatic Cancer | 5 | Viability | [6] |
| 143D | NCI-H358 | Non-Small Cell Lung Cancer | 10 | Viability | [6] |
Note: These values are for reference only and the optimal concentration of this compound should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 10 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of K-Ras Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 4, 24, 48 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: K-Ras G12C Signaling Pathway and Inhibition.
Caption: Workflow for Optimizing Inhibitor Concentration.
Caption: Troubleshooting Logic for Poor Inhibitor Efficacy.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. youtube.com [youtube.com]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: K-Ras G12C-IN-2 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing K-Ras G12C-IN-2 in vitro. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound, focusing on improving its stability and ensuring reliable results.
Q1: My this compound solution appears to have low activity. What are the proper storage and handling procedures?
A1: Proper storage and handling are critical for maintaining the stability and activity of this compound. As an irreversible covalent inhibitor, its reactivity can be compromised by improper storage.
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1][2] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
-
Working Solutions: When preparing working solutions, use freshly opened, anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability.[1][2] For aqueous buffers, it is recommended to prepare fresh solutions for each experiment.
Q2: I am observing inconsistent results in my biochemical assays. Could the stability of this compound in my assay buffer be an issue?
A2: Yes, the composition of your assay buffer can significantly impact the stability and covalent binding of this compound.
-
Reducing Agents: Avoid high concentrations of reducing agents like Dithiothreitol (DTT) in your assay buffer. While often included to maintain protein integrity, DTT can react with the electrophilic warhead of covalent inhibitors, reducing their effective concentration and leading to lower-than-expected activity. If a reducing agent is necessary, consider using lower concentrations or alternative reagents after careful validation.
-
pH of the Buffer: The pH of the assay buffer can influence the reactivity of the cysteine residue on K-Ras G12C. The pKa of the C12 thiol is approximately 7.6, and its reactivity is pH-dependent. Ensure your buffer pH is maintained within a stable and appropriate range for your assay, typically around pH 7.4, to ensure consistent covalent modification.
-
Potential for Oxidation: The cysteine at position 12 of K-Ras G12C can be susceptible to oxidation, which would prevent the covalent binding of the inhibitor.[3] Ensure your protein purification and assay setup minimize exposure to oxidizing conditions.
Q3: How can I confirm that this compound is covalently binding to my protein in vitro?
A3: Several biochemical and biophysical methods can be used to confirm covalent target engagement.
-
Mass Spectrometry (MS): Intact protein mass spectrometry is a direct method to verify covalent modification. An increase in the protein's molecular weight corresponding to the molecular weight of this compound confirms covalent binding.
-
Thermal Shift Assay (TSA): Binding of a ligand to a protein often alters its thermal stability. You can perform a TSA (also known as differential scanning fluorimetry or DSF) to measure the change in the melting temperature (Tm) of K-Ras G12C upon incubation with the inhibitor.[4][5] A shift in Tm provides evidence of target engagement.
-
Washout Experiments: In cell-based assays, a washout experiment can differentiate between reversible and irreversible inhibition. After treating cells with the inhibitor, wash the cells to remove unbound compound. If the downstream signaling remains inhibited after washout, it suggests irreversible covalent binding.
Q4: My cell-based assays show a weaker effect of the inhibitor than expected. What factors could be contributing to this?
A4: Several factors can influence the apparent potency of this compound in cell-based assays.
-
Cell Permeability: Ensure the inhibitor can effectively penetrate the cell membrane to reach its target. While many small molecule inhibitors have good cell permeability, this can vary between cell lines.
-
Time-Dependent Inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure you are using an appropriate incubation time to allow for sufficient covalent modification of the target protein. This may require a time-course experiment to determine the optimal duration.
-
Cellular Thiol Content: High levels of intracellular thiols, such as glutathione, can potentially react with the inhibitor, reducing its effective concentration available to bind to K-Ras G12C.
-
Protein Turnover: The rate of K-Ras G12C protein synthesis and degradation in your cell line can influence the duration of the inhibitory effect.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for in vitro experiments with this compound and related assays.
Table 1: this compound Solubility and Storage
| Parameter | Value/Condition | Source |
| Solvent | DMSO | [1][2] |
| Solubility in DMSO | ≥ 22 mg/mL (≥ 52.52 mM) | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1] |
Table 2: Typical Parameters for In Vitro Assays
| Assay | Parameter | Typical Value/Range | Source |
| Thermal Shift Assay (TSA) | Protein Concentration | 50 nM - 10 µM | |
| Buffer | 20 mM HEPES pH 7.5, 100 mM NaCl, 5% glycerol | [5] | |
| Temperature Gradient | 25°C to 95°C | [1] | |
| Mass Spectrometry | Protein Concentration | 4 µM | |
| Incubation Time | 24 hours at room temperature | ||
| Cell-Based pERK Assay | Incubation Time | 6 hours | [5] |
| Inhibitor Concentration | 10 µM for ~50% pERK reduction in H358 cells | [5] |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Target Engagement
This protocol outlines a general procedure for assessing the binding of this compound to the K-Ras G12C protein by measuring changes in thermal stability.
-
Protein Preparation: Purify recombinant K-Ras G12C protein. Ensure the protein is in a suitable buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM MgCl2.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Setup:
-
In a 96-well PCR plate, add the K-Ras G12C protein to a final concentration of 8 µM.[1]
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to a final concentration of 1:1000 dilution.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve.
-
A shift in the Tm in the presence of the inhibitor compared to the DMSO control indicates target engagement.
-
Visualizations
Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to K-Ras G12C-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the K-Ras G12C inhibitor, K-Ras G12C-IN-2. This guide will help you navigate common experimental challenges and understand the mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the K-Ras protein.[1] It binds to K-Ras G12C in its inactive, GDP-bound state, locking it in this conformation and preventing its interaction with downstream effector proteins.[2][3] This ultimately inhibits the MAPK signaling pathway, which is aberrantly activated in K-Ras G12C-mutant cancers, thereby suppressing cancer cell proliferation.[4][5]
Q2: My K-Ras G12C mutant cell line is showing less sensitivity to this compound than expected. What are the potential reasons?
Several factors can contribute to reduced sensitivity, which can be broadly categorized as intrinsic or acquired resistance.
-
Intrinsic Resistance: Some cancer cell lines may have pre-existing characteristics that make them less dependent on the K-Ras G12C mutation for survival. This can be due to co-occurring mutations in other genes that activate parallel signaling pathways.[2]
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the inhibitor. This can occur through various mechanisms, including:
-
On-target alterations:
-
Off-target alterations (Bypass Mechanisms):
-
Activation of other receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway through other RAS isoforms (H-Ras or N-Ras).
-
Mutations in downstream signaling molecules such as BRAF or MEK.[2]
-
Activation of parallel survival pathways like the PI3K/AKT/mTOR pathway.[6]
-
Histological transformation, such as epithelial-to-mesenchymal transition (EMT).[2]
-
-
Q3: How can I experimentally confirm if my cells have developed resistance?
You can perform a series of experiments to confirm and characterize resistance:
-
IC50 Determination: Compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK) and PI3K/AKT pathway (e.g., p-AKT, p-S6) with and without inhibitor treatment. Resistant cells may show sustained or reactivated signaling in the presence of the inhibitor.[7][8]
-
Genomic Sequencing: Sequence the KRAS gene to check for secondary mutations. You can also perform broader genomic or transcriptomic analyses to identify other mutations or changes in gene expression that could contribute to resistance.
-
EMT Marker Analysis: Evaluate the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin) by western blot or immunofluorescence to determine if the cells have undergone EMT.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | - Cell passage number variability.- Inconsistent cell seeding density.- Degradation of the inhibitor. | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Prepare fresh stock solutions of this compound and store them properly. |
| No or weak inhibition of p-ERK in Western Blot despite using the recommended concentration. | - Cells have developed resistance through bypass signaling.- The inhibitor is not effectively reaching its target. | - Analyze the phosphorylation status of upstream RTKs or other RAS isoforms.- Consider co-treatment with inhibitors of bypass pathways (e.g., EGFR inhibitors, SHP2 inhibitors).- Verify the cellular uptake of the inhibitor if possible. |
| Cells change morphology and become more elongated and scattered after prolonged treatment. | - Cells may be undergoing Epithelial-to-Mesenchymal Transition (EMT). | - Perform immunofluorescence or western blotting for EMT markers (E-cadherin, Vimentin).- Evaluate changes in cell migration and invasion using assays like the transwell assay. |
| Resistant clones emerge rapidly in my cell culture. | - Pre-existing resistant subclones within the heterogeneous cell population. | - Perform single-cell cloning to isolate and characterize both sensitive and resistant populations.- Consider using combination therapies from the start of the experiment to prevent the outgrowth of resistant clones.[10] |
Quantitative Data
Table 1: Representative IC50 Values of K-Ras G12C Inhibitors in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | K-Ras G12C Inhibitor | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 0.004 - 0.032 | >10 | >312 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib (MRTX849) | 0.01 - 0.973 | >10 | >10 | [11] |
| H23 | Non-Small Cell Lung Cancer | Sotorasib | 0.015 | Not Reported | - | [12] |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | 0.25 | Not Reported | - | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
K-Ras G12C mutant cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.001 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[13]
-
Western Blot Analysis of MAPK Pathway Activation
This protocol is for assessing the phosphorylation levels of key proteins in the MAPK signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: K-Ras G12C signaling pathway and the mechanism of action of this compound.
Caption: Overview of mechanisms leading to resistance to K-Ras G12C inhibitors.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
References
- 1. Evaluating markers of epithelial-mesenchymal transition to identify cancer patients at risk for metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Assessing the epithelial-to-mesenchymal plasticity in a small cell lung carcinoma (SCLC) and lung fibroblasts co-culture model [frontiersin.org]
- 5. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Moffitt studies uncover complementary strategies to overcome resistance to KRAS G12Cinhibitors in lung cancer | EurekAlert! [eurekalert.org]
- 11. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
K-Ras G12C-IN-2 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing K-Ras G12C-IN-2 in various biochemical and cellular assays. The information is tailored to address common challenges related to assay variability and reproducibility when working with this covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an irreversible covalent inhibitor of the K-Ras G12C mutant protein. It functions by forming a covalent bond with the mutant cysteine residue at position 12. This locks the K-Ras G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling pathways that promote cell proliferation.
Q2: Which assays are suitable for characterizing this compound activity?
Several assay formats can be employed to characterize the activity of this compound. The most common include:
-
Nucleotide Exchange Assays: These assays monitor the exchange of GDP for GTP, a critical step in K-Ras activation. Inhibitors like this compound will prevent this exchange, leading to a measurable change in signal (e.g., fluorescence).
-
Thermal Stability Assays (TSA): Ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm). TSA can be used to confirm the binding of this compound to its target.
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation status of downstream effectors of K-Ras, such as ERK. Inhibition of K-Ras G12C by this compound should lead to a decrease in phospho-ERK levels.
-
Mass Spectrometry-Based Assays: These can be used to directly quantify the extent of covalent modification of K-Ras G12C by the inhibitor in complex biological samples like tumor tissues.[1]
Q3: What are the expected challenges when working with a covalent inhibitor like this compound?
The covalent and irreversible nature of this compound binding presents unique challenges compared to non-covalent inhibitors. These include:
-
Time-dependent inhibition: The inhibitory effect will increase with incubation time as more covalent bonds are formed.
-
Stoichiometric binding: At high concentrations, the inhibitor can saturate all available K-Ras G12C protein, leading to a plateau in the dose-response curve.
-
Potential for off-target reactivity: The reactive group of the inhibitor could potentially bind to other cysteine-containing proteins.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting of inhibitor, protein, or detection reagents. | Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for high-throughput screens. |
| Poor mixing of reagents in the well. | Ensure thorough mixing after each reagent addition by gentle pipetting or using a plate shaker. | |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| No or weak inhibitory signal | Degraded or inactive K-Ras G12C protein. | Use freshly purified or commercially sourced K-Ras G12C protein. Avoid multiple freeze-thaw cycles. |
| Inactive this compound compound. | Verify the purity and integrity of the compound. Store it according to the manufacturer's recommendations. | |
| Incorrect assay buffer composition (e.g., presence of DTT in certain assay formats). | Ensure the assay buffer components are compatible with the assay chemistry and the covalent inhibitor. | |
| IC50 values are not reproducible | Inconsistent incubation times. | For a covalent inhibitor, it is critical to maintain consistent pre-incubation times for the inhibitor and protein before initiating the reaction. |
| Variation in protein or substrate concentrations. | Accurately determine the concentration of all key reagents before each experiment. | |
| Differences in laboratory environment (temperature, humidity). | Maintain a consistent and controlled laboratory environment. | |
| High background signal | Non-specific binding of detection reagents. | Optimize blocking steps and antibody concentrations (if applicable). |
| Autofluorescence of the inhibitor compound. | Run a control plate with the inhibitor alone to assess its intrinsic fluorescence at the assay wavelengths. |
Quantitative Data Summary
The following tables provide representative quantitative data for well-characterized covalent K-Ras G12C inhibitors, which can serve as a benchmark when evaluating this compound.
Table 1: Biochemical Assay Data for Covalent K-Ras G12C Inhibitors
| Inhibitor | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| AMG510 | Biochemical Binding | 220 | 8.88 | [2] |
| MRTX849 | Biochemical Binding | 9.59 | - | [3] |
| MRTX1133 | Biochemical Binding | 2.35 (for G12C) | 4.91 | [2][4] |
Table 2: Cellular Assay Data for Covalent K-Ras G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| MRTX849 | MIAPACA-2 | Proliferation | 4.7 | [5] |
| LC-2 (PROTAC) | KRAS(G12C) cells | Protein Degradation | 1900 | [3] |
Experimental Protocols & Methodologies
Below is a generalized protocol for a nucleotide exchange assay, a common method for evaluating K-Ras G12C inhibitors.
Generalized K-Ras G12C Nucleotide Exchange Assay Protocol
This protocol is a template and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer containing appropriate salts, buffer, and additives. Ensure the absence of reducing agents like DTT if they interfere with the assay chemistry.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the K-Ras G12C protein to the desired concentration in 1X Assay Buffer.
-
Prepare solutions of fluorescently labeled GDP (e.g., BODIPY-GDP) and unlabeled GTP.
-
-
Assay Procedure:
-
Add the diluted K-Ras G12C protein to the wells of a microplate.
-
Add the this compound at various concentrations to the wells and pre-incubate for a defined period to allow for covalent bond formation.
-
Initiate the nucleotide exchange reaction by adding a mixture of fluorescently labeled GDP and unlabeled GTP.
-
Monitor the change in fluorescence over time using a plate reader. The specific excitation and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: K-Ras G12C signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow
Caption: Generalized experimental workflow for a this compound nucleotide exchange assay.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in this compound assays.
References
Technical Support Center: Minimizing Cytotoxicity of K-Ras G12C Inhibitors in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of K-Ras G12C inhibitors, with a focus on a representative compound, K-Ras G12C-IN-2, in primary cell culture experiments.
Disclaimer: Information regarding "this compound" is presented for illustrative purposes, based on the general characteristics of K-Ras G12C inhibitors. Specific experimental outcomes will depend on the unique properties of the inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for K-Ras G12C inhibitors like this compound?
K-Ras G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the K-Ras protein. By binding to this residue, the inhibitor locks the K-Ras G12C protein in an inactive, GDP-bound state. This prevents the protein from engaging with downstream effector proteins, thereby inhibiting the pro-proliferative MAPK and PI3K/AKT signaling pathways.
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
Primary cells are generally more sensitive to chemical perturbations than immortalized cell lines. High cytotoxicity could be due to several factors:
-
On-target toxicity: The targeted K-Ras pathway might be essential for the survival of the specific primary cell type under your culture conditions.
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides K-Ras G12C, leading to toxicity.
-
Suboptimal inhibitor concentration: The concentration used may be too high for the specific primary cell line.
-
Experimental conditions: Culture conditions, such as media composition and cell density, can influence cellular sensitivity to the inhibitor.
Q3: How can I determine if the observed cytotoxicity is on-target or off-target?
Distinguishing between on-target and off-target toxicity can be challenging. Here are a few approaches:
-
Use of control cells: Compare the cytotoxic effects on primary cells with and without the K-Ras G12C mutation. Higher toxicity in mutant cells suggests on-target effects.
-
Rescue experiments: Attempt to rescue the cytotoxic phenotype by activating downstream components of the K-Ras pathway.
-
Kinome profiling: Perform a kinome scan to identify other kinases that this compound might be inhibiting.
-
Proteomic analysis: Use mass spectrometry-based proteomics to identify other cellular proteins that the inhibitor binds to.
Troubleshooting Guides
Issue 1: High background cytotoxicity in control (non-K-Ras G12C) primary cells.
| Possible Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your control primary cells. Use concentrations well below the CC50 for your experiments. |
| Off-target kinase inhibition. | Consult kinome scan data for this compound to identify potential off-target kinases. If data is unavailable, consider performing a scan. Use inhibitors with a different chemical scaffold but the same target as a control. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level of your primary cells (typically <0.1%). |
| Poor inhibitor solubility. | Visually inspect the media for precipitation. If solubility is an issue, consider using a different solvent or a formulation with improved solubility. |
Issue 2: Excessive cytotoxicity in K-Ras G12C mutant primary cells, preventing the assessment of therapeutic effects.
| Possible Cause | Recommended Solution |
| High on-target toxicity. | Reduce the inhibitor concentration to a level that inhibits K-Ras signaling without causing widespread cell death. This may require a fine-tuned dose-response analysis. |
| Inappropriate assay window. | Shorten the treatment duration. Assess cell viability at earlier time points (e.g., 24, 48 hours) to capture a therapeutic window before significant cytotoxicity occurs. |
| Cell culture stress. | Optimize primary cell culture conditions. Ensure proper cell density, media formulation, and frequency of media changes to maintain cell health. Stressed cells are often more susceptible to drug-induced toxicity. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the expected range of activity and toxicity. Researchers should generate their own data for the specific inhibitor and cell lines used.
Table 1: Hypothetical Potency and Cytotoxicity of this compound
| Cell Line | K-Ras G12C Status | IC50 (nM) (Inhibition of pERK) | CC50 (µM) (Cell Viability) | Therapeutic Index (CC50/IC50) |
| Primary Lung Epithelial Cells | Wild-Type | >10,000 | 25 | N/A |
| Primary Pancreatic Duct Cells | Wild-Type | >10,000 | 30 | N/A |
| Patient-Derived Lung Adenocarcinoma | G12C Mutant | 50 | 5 | 100 |
| Patient-Derived Pancreatic Adenocarcinoma | G12C Mutant | 75 | 8 | 107 |
IC50 (50% inhibitory concentration) reflects the concentration of the inhibitor required to reduce the phosphorylation of ERK (a downstream effector of K-Ras) by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. A higher therapeutic index indicates a wider window between the desired therapeutic effect and non-specific toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound by Western Blotting for pERK
-
Cell Seeding: Plate primary cells with the K-Ras G12C mutation in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each treatment. Plot the normalized pERK levels against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed primary cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the CC50 value.[1]
Visualizations
References
Refinement of K-Ras G12C-IN-2 treatment protocols
Welcome to the technical support center for K-Ras G12C-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this irreversible covalent inhibitor in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible covalent inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein. By forming a covalent bond, it locks the K-Ras G12C protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that drive cell proliferation and survival.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving the compound in newly opened, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1]
Q3: What is the recommended concentration range for in vitro cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific system. A common starting range for cell-based assays is 0.1 µM to 10 µM.
Q4: Is this compound selective for the G12C mutant?
A4: Yes, this compound is designed to be a selective inhibitor of the K-Ras G12C mutant. Its mechanism of action relies on the presence of the cysteine residue at position 12, which is absent in wild-type K-Ras and other K-Ras mutants.
Troubleshooting Guide
Q5: I am not observing the expected decrease in downstream signaling (e.g., pERK levels). What could be the issue?
A5: There are several potential reasons for a lack of downstream signaling inhibition:
-
Cell Line Authenticity: Confirm that your cell line indeed harbors the K-Ras G12C mutation and has not been misidentified or contaminated.
-
Compound Potency: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock aliquot.
-
Treatment Duration and Concentration: The time required to observe an effect can vary between cell lines. Optimize the treatment duration and concentration by performing a time-course and dose-response experiment.
-
Resistance Mechanisms: The cells may have intrinsic or have developed acquired resistance to the inhibitor. Common resistance mechanisms include feedback activation of upstream signaling pathways (e.g., EGFR), or the presence of co-mutations.[2][3][4] Consider combination therapies to overcome resistance, for example, by co-treating with an EGFR inhibitor.[5]
Q6: My in vitro results are not reproducible. What are the common causes of variability?
A6: Variability in in vitro experiments can arise from several factors:
-
Inconsistent Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid issues with compound stability.
-
Assay Protocol: Adhere strictly to the assay protocol, including incubation times, reagent concentrations, and detection methods.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Q7: I am observing off-target effects in my experiments. How can I address this?
A7: While this compound is designed for selectivity, off-target effects can occur, especially at high concentrations.
-
Concentration Optimization: Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.
-
Control Experiments: Include appropriate controls, such as a wild-type K-Ras cell line, to distinguish between on-target and off-target effects.
-
Alternative Inhibitors: Consider using other K-Ras G12C inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to the inhibition of K-Ras G12C.
Data Presentation
Table 1: In Vitro Potency of Selected K-Ras G12C Inhibitors
| Inhibitor | Assay Type | Cell Line/System | IC50 |
| AMG-510 (Sotorasib) | Nucleotide Exchange | Recombinant KRAS G12C | 0.0089 µM[6] |
| MRTX1257 | Nucleotide Exchange | Recombinant KRAS G12C | 0.0027 µM[6] |
| This compound | Not specified | Not specified | Not specified |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The data presented here is for comparative purposes. It is crucial to determine the IC50 in your experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK Inhibition in K-Ras G12C Mutant Cells
Objective: To assess the inhibitory effect of this compound on the MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
K-Ras G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed K-Ras G12C mutant cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all treatments and typically below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK levels to total ERK and the loading control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of K-Ras G12C mutant cells.
Materials:
-
K-Ras G12C mutant cell line
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to the wells and measure the luminescent signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo® assay using a plate reader.
-
Analysis: Subtract the background reading from the no-cell control. Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration. Calculate the IC50 value using a suitable software.
Visualizations
Caption: K-Ras G12C signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for Western Blot analysis of pERK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to KRASG12C Inhibitors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
A Comparative Analysis of Adagrasib and Sotorasib for KRAS G12C Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent KRAS G12C inhibitors: adagrasib (MRTX849) and sotorasib (AMG 510). This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and a visualization of the relevant signaling pathway.
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has long been a challenging target for therapeutic intervention. Adagrasib and sotorasib have emerged as pioneering covalent inhibitors that selectively and irreversibly bind to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state. This action prevents downstream signaling, thereby inhibiting tumor cell growth and proliferation.
Quantitative Comparison of Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for adagrasib and sotorasib from various in vitro assays, providing a quantitative measure of their potency against KRAS G12C mutant cancer cell lines.
| Inhibitor | Assay Type | Cell Line(s) | IC50 (nM) | Reference |
| Adagrasib | 2D Cell Viability | MIA PaCa-2, H1373, H358, H2122, SW1573, H2030, KYSE-410, and others | 10 - 973 | [1][2] |
| 3D Cell Viability (Spheroids) | Various KRAS G12C mutant cell lines | 0.2 - 1042 | [1][2] | |
| ERK1/2 Phosphorylation Inhibition | Cellular assays in various cell lines | Single-digit nanomolar range | [1] | |
| Sotorasib | 2D Cell Viability | NCI-H358, MIA PaCa-2, and other KRAS G12C mutant cell lines | 4 - 32 | [3] |
| ERK1/2 Phosphorylation Inhibition | H358 cells | 0.21 µM (210 nM) | [4] | |
| Biochemical Nucleotide Exchange | Recombinant KRAS G12C | 8.9 | [4] |
Experimental Protocols
Biochemical Assays
KRAS G12C Nucleotide Exchange Assay (for Sotorasib): This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in KRAS activation. Recombinant KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The assay is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and an excess of unlabeled GTP. In the absence of an inhibitor, the fluorescent GDP is displaced by GTP, leading to a change in the fluorescence signal. The potency of the inhibitor is determined by measuring the concentration required to inhibit this exchange by 50% (IC50). The reaction is typically carried out at 25°C and the fluorescence is read on a spectrofluorometer.[4]
Cellular Assays
Cell Viability Assay (General Protocol for Adagrasib and Sotorasib): This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (IC50).
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][5]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
-
Treatment: The following day, cells are treated with a serial dilution of the inhibitor (e.g., adagrasib or sotorasib) or a vehicle control (e.g., DMSO).[5][6]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5][6]
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, or an MTT assay, which measures the metabolic activity of viable cells.[1][5] The luminescence or absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. Adagrasib and sotorasib inhibit these pathways by locking KRAS G12C in its inactive state.
Caption: KRAS G12C signaling cascade and points of inhibition.
Conclusion
Both adagrasib and sotorasib have demonstrated significant potency in inhibiting the KRAS G12C mutation, representing a major advancement in the treatment of cancers harboring this alteration. While direct cross-trial comparisons are challenging, the available in vitro data suggest that both compounds are highly effective in the nanomolar range. The choice between these inhibitors in a research or clinical setting may depend on a variety of factors, including the specific cancer type, the cellular context, and the potential for combination therapies. The detailed experimental protocols provided here offer a foundation for the consistent and reproducible evaluation of these and future KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer (2024) | William J. McDaid [scispace.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. wjpls.org [wjpls.org]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
Validating K-Ras G12C Inhibitor Binding: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy.[1][2] These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the protein in an inactive state.[1] Validating the binding affinity and kinetics of these inhibitors is a critical step in their development and optimization. This guide provides a detailed comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for characterizing the interaction between small molecule inhibitors and the K-Ras G12C protein.
K-Ras G12C Signaling Pathway and Inhibition
The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[3] Mutations in the KRAS gene are among the most common in human cancers.[4][5] The G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active protein that drives tumorigenesis.[4][5] K-Ras G12C inhibitors are designed to specifically target this mutant protein.
Figure 1: Simplified K-Ras signaling pathway and the mechanism of G12C inhibition.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[6] It is widely used to determine the affinity (K D), association rate (k on), and dissociation rate (k off) of interactions between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., the K-Ras G12C protein). For irreversible covalent inhibitors, SPR can be used to determine the inactivation efficiency rate constant (k inact/K I).[7]
Experimental Workflow for SPR
The general workflow for analyzing the binding of a K-Ras G12C inhibitor using SPR is as follows:
Figure 2: General experimental workflow for Surface Plasmon Resonance (SPR).
Detailed Experimental Protocol for SPR
This protocol is a generalized procedure based on published methods.[6][7]
-
Protein Expression and Purification : Express and purify biotinylated K-Ras G12C (residues 2-169) in E. coli.[8] Ensure the protein is loaded with GDP.
-
SPR Instrument and Sensor Chip : Utilize an SPR instrument such as a Biacore 8K.[8] A streptavidin-coated sensor chip is commonly used for capturing the biotinylated protein.
-
Immobilization :
-
Precondition the sensor chip as per the manufacturer's instructions.
-
Immobilize the biotinylated K-Ras G12C protein onto the sensor chip surface to a target level (e.g., ~4000 Resonance Units, RU).[7] A reference flow cell should be left uncoated or immobilized with a control protein.
-
-
Binding Analysis :
-
Prepare a dilution series of the K-Ras G12C inhibitor in an appropriate running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).
-
Perform either multi-cycle or single-cycle kinetics. In single-cycle kinetics, sequential injections of increasing concentrations of the inhibitor are performed without a regeneration step in between.[8]
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in RU over time to generate a sensorgram.
-
-
Data Analysis :
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model for reversible interactions or a two-state covalent binding model for irreversible inhibitors) using the instrument's analysis software.
-
From the fitted data, determine the kinetic parameters: K D, k on, k off, and/or k inact/K I.
-
Quantitative Data for K-Ras G12C Inhibitors using SPR
The following table summarizes binding data for several well-characterized K-Ras G12C inhibitors obtained by SPR.
| Inhibitor | K D (nM) | k on (10^4 M^-1 s^-1) | k off (10^-4 s^-1) | k inact/K I (M^-1 s^-1) | Reference |
| MRTX849 (Adagrasib) | ~750 (for WT KRAS-GDP) | - | - | - | [9] |
| AMG 510 (Sotorasib) | Weak binding to G12C-GDP | - | - | Low | [9] |
| ARS-1620 | - | - | - | - | |
| BI-2852 | Similar affinity to WT and mutants | - | - | - | [8] |
Note: Specific kinetic values for K-Ras G12C-IN-2 are not publicly available. The table presents data for other relevant inhibitors to illustrate the type of information generated by SPR.
Comparison with Alternative Binding Validation Methods
While SPR is a powerful tool, orthogonal methods are often employed to confirm binding and elucidate different aspects of the interaction.
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Real-time, label-free, provides kinetic data (k on, k off), high throughput possible.[7] | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Label-free, in-solution, provides thermodynamic data (ΔH, ΔS), determines stoichiometry. | Requires large amounts of protein and compound, lower throughput, may not be suitable for very high or very low affinity interactions. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | In-solution, low sample consumption, wide range of affinities can be measured, tolerant of complex buffers.[9] | Requires labeling of one binding partner, potential for artifacts from labeling or aggregation. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-inhibitor complex. | Provides high-resolution structural information of the binding mode.[4][10] | Requires protein crystallization which can be challenging, provides a static picture of the interaction. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the extent of covalent modification. | High sensitivity, can confirm covalent bond formation, can be used for kinetic analysis.[7] | Does not provide information on reversible binding affinity, can be complex to set up. |
Experimental Protocols for Alternative Methods
Isothermal Titration Calorimetry (ITC)
-
Prepare solutions of K-Ras G12C and the inhibitor in the same buffer.
-
Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks and fit the data to a binding model to determine K D, ΔH, and stoichiometry.
Microscale Thermophoresis (MST)
-
Label the K-Ras G12C protein with a fluorescent dye.
-
Prepare a dilution series of the inhibitor.
-
Mix the labeled protein with each inhibitor concentration and load into capillaries.
-
Measure the thermophoretic movement of the labeled protein in an MST instrument.
-
Plot the change in thermophoresis against the inhibitor concentration and fit the data to obtain the K D.[9]
X-ray Crystallography
-
Co-crystallize the K-Ras G12C protein with the inhibitor or soak the inhibitor into pre-formed protein crystals.
-
Expose the crystals to an X-ray beam and collect diffraction data.
-
Process the diffraction data and solve the crystal structure to visualize the inhibitor binding pocket and interactions.[10]
Mass Spectrometry (MS)
-
Incubate K-Ras G12C with the covalent inhibitor for various time points.
-
Quench the reaction and analyze the protein by intact mass spectrometry (e.g., LC-MS).
-
Determine the percentage of modified protein at each time point by measuring the relative abundance of the unmodified and modified protein peaks.
-
Plot the percentage of modification over time to determine the reaction rate.[7]
Conclusion
Surface Plasmon Resonance is a robust and widely adopted method for the detailed kinetic characterization of K-Ras G12C inhibitors. Its ability to provide real-time, label-free data on association and dissociation rates makes it an invaluable tool in drug discovery. However, to gain a comprehensive understanding of an inhibitor's binding properties and to validate the results, it is highly recommended to employ orthogonal methods such as MST, ITC, and X-ray crystallography. This multi-faceted approach ensures a thorough characterization of the inhibitor's mechanism of action and provides a solid foundation for further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of K-Ras G12C Inhibitors: A Cross-Reactivity and Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can directly and covalently target the cysteine residue in the K-Ras G12C mutant protein has marked a significant breakthrough in oncology. This guide provides a comparative analysis of the cross-reactivity and selectivity of prominent K-Ras G12C inhibitors, offering insights into their performance based on available preclinical and clinical data. While this guide focuses on well-characterized inhibitors such as sotorasib, adagrasib, and the next-generation inhibitor divarasib, it is important to note that no public data was found for a compound designated "K-Ras G12C-IN-2" during the literature search for this analysis.
Introduction to K-Ras G12C Inhibitor Selectivity
K-Ras, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and downstream signaling through pathways like the MAPK and PI3K/AKT cascades, ultimately driving tumor cell proliferation and survival.
The development of covalent inhibitors that specifically bind to the mutant cysteine (C12) of K-Ras G12C in its inactive, GDP-bound state has ushered in a new era of targeted therapy. The selectivity of these inhibitors is paramount to their therapeutic index, minimizing off-target effects by avoiding interaction with wild-type K-Ras and other cellular proteins containing reactive cysteines. This guide delves into the comparative selectivity profiles of key K-Ras G12C inhibitors.
K-Ras Signaling Pathway
The following diagram illustrates the central role of K-Ras in downstream signaling pathways. Inhibition of K-Ras G12C is designed to block these pro-growth and survival signals.
Comparative Selectivity and Potency Data
The following tables summarize the available preclinical data for sotorasib, adagrasib, and divarasib, highlighting their potency against K-Ras G12C and their selectivity over wild-type (WT) K-Ras.
Table 1: Biochemical Potency of K-Ras G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib | K-Ras G12C | p-ERK Inhibition (NCI-H358 cells) | ~30 | [1] |
| Adagrasib | K-Ras G12C | Biochemical | - | - |
| Divarasib | K-Ras G12C | Biochemical | Sub-nanomolar | [2] |
Table 2: Cellular Potency and Selectivity of K-Ras G12C Inhibitors
| Inhibitor | Cell Line (Mutation) | Assay Type | IC50 (nM) | Selectivity (WT/G12C) | Reference |
| Sotorasib | NCI-H358 (K-Ras G12C) | Cell Viability | ~6 | - | [3] |
| MIA PaCa-2 (K-Ras G12C) | Cell Viability | ~9 | - | [3] | |
| Non-K-Ras G12C lines | Cell Viability | >7500 | >833-1250x | [3] | |
| Adagrasib | K-Ras G12C mutant lines | Cell Viability | Potent | High | [4] |
| Divarasib | K-Ras G12C mutant lines | Cell Viability | - | >18,000x | [2] |
Preclinical studies indicate that divarasib is 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in vitro.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are generalized protocols for key experiments used to characterize K-Ras G12C inhibitors.
Biochemical Assays for Potency and Selectivity
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for K-Ras/SOS1 Interaction
-
Objective: To measure the ability of an inhibitor to block the interaction between K-Ras G12C and the guanine nucleotide exchange factor SOS1.
-
Principle: This assay quantifies the proximity of two molecules labeled with donor and acceptor fluorophores. Inhibition of the K-Ras/SOS1 interaction results in a decreased FRET signal.
-
General Protocol:
-
Recombinant, purified K-Ras G12C (tagged with a donor fluorophore, e.g., terbium) and SOS1 (tagged with an acceptor fluorophore, e.g., d2) are incubated in an appropriate assay buffer.
-
Serial dilutions of the test inhibitor are added to the protein mixture.
-
The reaction is incubated to allow for protein-protein interaction and inhibitor binding.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition.
-
2. Mass Spectrometry-Based Covalent Binding Assay
-
Objective: To confirm the covalent modification of the C12 residue of K-Ras G12C by the inhibitor.
-
Principle: Intact protein mass spectrometry or peptide mapping is used to detect the mass shift corresponding to the adduction of the inhibitor to the protein.
-
General Protocol:
-
Recombinant K-Ras G12C is incubated with a molar excess of the test inhibitor for a defined period.
-
The reaction is quenched, and the protein is desalted.
-
For intact mass analysis, the protein solution is analyzed by LC-MS to determine the mass of the unmodified and modified protein.
-
For peptide mapping, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific peptide containing the C12 residue and confirm its modification.
-
Cell-Based Assays for Activity and Selectivity
1. Western Blot for Downstream Signaling Inhibition
-
Objective: To assess the inhibitor's effect on the K-Ras signaling pathway in a cellular context.
-
Principle: This assay measures the phosphorylation status of key downstream effectors, such as ERK (p-ERK), as a readout of pathway activity.
-
General Protocol:
-
K-Ras G12C mutant and wild-type cell lines are seeded in culture plates.
-
Cells are treated with a range of inhibitor concentrations for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
The intensity of the p-ERK band relative to total ERK is quantified to determine the IC50 for signaling inhibition.
-
2. Cell Viability/Proliferation Assay
-
Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.
-
Principle: Assays like MTT or CellTiter-Glo measure metabolic activity or ATP content as an indicator of cell viability.
-
General Protocol:
-
K-Ras G12C mutant and wild-type cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the inhibitor for a prolonged period (e.g., 72-120 hours).
-
The viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
IC50 values are calculated by plotting inhibitor concentration against the percentage of cell viability.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel K-Ras G12C inhibitor.
Clinical Efficacy and Safety Overview
While preclinical data provides a strong indication of selectivity, clinical data is essential to understand the therapeutic window in patients.
Table 3: Overview of Clinical Trial Data for Approved K-Ras G12C Inhibitors in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Treatment-Related Adverse Events (TRAEs) | Reference |
| Sotorasib | CodeBreaK 100/200 | 37-41% | 6.3-6.8 months | Diarrhea, nausea, fatigue, increased liver enzymes | [9][10][11] |
| Adagrasib | KRYSTAL-1/12 | 43-45% | 6.5-7.0 months | Nausea, diarrhea, vomiting, fatigue | [4][12][13] |
Note: Data is based on previously treated advanced or metastatic NSCLC patients. Cross-trial comparisons should be interpreted with caution due to differences in study design and patient populations.
Conclusion
The development of selective K-Ras G12C inhibitors represents a significant advancement in precision oncology. Preclinical data for inhibitors like sotorasib, adagrasib, and divarasib demonstrate a high degree of selectivity for the mutant oncoprotein, which generally translates to manageable safety profiles in the clinic. Divarasib, a next-generation inhibitor, has shown enhanced potency and selectivity in preclinical models, which may lead to improved clinical outcomes.[2][5][6]
For any new entrant in this class, such as the hypothetically named "this compound," a rigorous evaluation of its cross-reactivity and selectivity profile using the biochemical and cellular assays outlined in this guide would be imperative. Such data is essential for understanding its potential therapeutic index and for guiding its further development. Researchers and drug developers are encouraged to utilize these established methodologies to build a comprehensive data package that clearly defines the selectivity and off-target profile of novel K-Ras G12C inhibitors.
References
- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. esmo.org [esmo.org]
- 7. esmo.org [esmo.org]
- 8. onclive.com [onclive.com]
- 9. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sotorasib in Pretreated Patients With KRAS G12C–Mutated NSCLC 2-Year Analysis of CodeBreaK100 - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. cancernetwork.com [cancernetwork.com]
Head-to-Head Comparison of Covalent K-Ras G12C Inhibitors: Sotorasib vs. Adagrasib
As an AI assistant, I am unable to find any publicly available information, research articles, or clinical data for a compound specifically named "K-Ras G12C-IN-2". This designation may refer to an internal compound name from a pharmaceutical company that has not been publicly disclosed, a very early-stage research compound with no published data, or a potential misnomer.
Therefore, this guide will provide a head-to-head comparison of two well-characterized and clinically approved covalent inhibitors of K-Ras G12C: Sotorasib (AMG-510) and Adagrasib (MRTX849) . These inhibitors serve as excellent benchmarks in the field of K-Ras G12C targeted therapy.
This guide offers a detailed comparison of Sotorasib and Adagrasib, focusing on their performance based on available experimental data. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Covalent Inhibition
Both Sotorasib and Adagrasib are covalent inhibitors that specifically target the cysteine residue of the G12C mutant K-Ras protein. They irreversibly bind to this cysteine, locking the K-Ras protein in an inactive, GDP-bound state.[1][2] This prevents the subsequent activation of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting tumor cell proliferation and survival.[3][4]
References
Orthogonal Validation of K-Ras G12C Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the G12C mutation of K-Ras has marked a significant breakthrough in cancer therapy. Validating that these compounds effectively engage their intended target within the complex cellular environment is critical for their development and clinical success. This guide provides a comprehensive overview of orthogonal methods for validating K-Ras G12C target engagement, using the well-characterized inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) as primary examples.
Due to the absence of publicly available experimental data for a compound specifically named "K-Ras G12C-IN-2," this document will serve as a framework for the evaluation and comparison of new chemical entities targeting K-Ras G12C.
Executive Summary
Effective validation of K-Ras G12C target engagement requires a multi-pronged approach, utilizing orthogonal assays that provide complementary evidence of direct binding and functional inhibition. Key methodologies include:
-
Biochemical Assays: To quantify the direct interaction of the inhibitor with the K-Ras G12C protein.
-
Cellular Target Engagement Assays: To confirm the inhibitor binds to K-Ras G12C within intact cells.
-
Downstream Signaling & Functional Assays: To demonstrate the functional consequences of target engagement, such as the inhibition of downstream signaling pathways and cancer cell proliferation.
This guide details the experimental protocols for these assays and presents comparative data for Sotorasib and Adagrasib to illustrate the expected outcomes.
K-Ras G12C Signaling Pathway
The K-Ras protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative pathways, primarily the MAPK/ERK and PI3K/AKT pathways. Covalent inhibitors of K-Ras G12C, such as Sotorasib and Adagrasib, bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.
Benchmarking a Next-Generation KRAS G12C Inhibitor Against Predecessors
A Comparative Guide for Researchers in Oncology and Drug Development
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors for KRAS G12C, a once "undruggable" target. With first-generation agents like sotorasib and adagrasib now approved, the focus has shifted to next-generation inhibitors that promise improved potency, selectivity, and the ability to overcome resistance. This guide provides a comparative benchmark of a potent next-generation preclinical inhibitor, LY3537982, against the established drugs sotorasib (AMG 510) and adagrasib (MRTX849).
Executive Summary
Next-generation KRAS G12C inhibitors are being designed to achieve more profound and durable responses than their predecessors. This guide presents a head-to-head comparison of key preclinical metrics for LY3537982, sotorasib, and adagrasib. The data, summarized below, highlights the enhanced biochemical and cellular potency of LY3537982. This is followed by detailed experimental protocols for the key assays used in this evaluation and diagrams illustrating the KRAS signaling pathway and a typical experimental workflow.
Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors
The following tables summarize the key in vitro and cellular potency metrics for LY3537982, sotorasib, and adagrasib.
Table 1: Biochemical Potency and Kinetic Parameters
| Inhibitor | Target | Assay | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| LY3537982 | KRAS G12C | Kinetic Assay | 248,016 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Kinetic Assay | 7,220 | [1] |
| Adagrasib (MRTX849) | KRAS G12C | Kinetic Assay | 35,000 | [1] |
Table 2: Cellular Potency in KRAS G12C Mutant Cell Line (NCI-H358)
| Inhibitor | Assay | IC₅₀ (nM) | Reference |
| LY3537982 | KRAS-GTP Loading | 3.35 | [1] |
| Sotorasib (AMG 510) | KRAS-GTP Loading | 47.9 | [1] |
| Adagrasib (MRTX849) | KRAS-GTP Loading | 89.9 | [1] |
| LY3537982 | p-ERK Inhibition | 0.65 | [1] |
| Sotorasib (AMG 510) | p-ERK Inhibition | 13.5 | [1] |
| Adagrasib (MRTX849) | p-ERK Inhibition | 14.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key assays cited in this guide.
Biochemical Assay: KRAS G12C Inactivation Kinetics
Objective: To determine the rate of covalent inactivation of KRAS G12C by the inhibitor.
Methodology:
-
Recombinant human KRAS G12C protein is purified and pre-loaded with GDP.
-
The protein is incubated with varying concentrations of the test inhibitor (e.g., LY3537982, sotorasib, adagrasib) over a time course.
-
The reaction is quenched at different time points.
-
The extent of covalent modification of the Cys12 residue is measured using mass spectrometry.
-
The rate of inactivation (k_obs) is determined for each inhibitor concentration.
-
The data is fitted to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal rate (K_i).
-
The second-order rate constant (k_inact/K_i) is calculated to represent the efficiency of covalent modification.
Cell-Based Assay: KRAS-GTP Loading
Objective: To measure the inhibitor's ability to block KRAS activation in a cellular context.
Methodology:
-
NCI-H358 cells, which harbor the KRAS G12C mutation, are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the test inhibitors for a defined period (e.g., 2 hours).
-
Cell lysates are prepared.
-
An ELISA-based assay is used to capture and quantify the amount of GTP-bound (active) KRAS.
-
The IC₅₀ value, the concentration of inhibitor required to reduce GTP-bound KRAS by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Assay: p-ERK Inhibition
Objective: To assess the inhibitor's effect on the downstream MAPK signaling pathway.
Methodology:
-
NCI-H358 cells are cultured and treated with a range of inhibitor concentrations as described above.
-
Following treatment, cells are lysed.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sensitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]
-
The ratio of p-ERK to total ERK is calculated to normalize for variations in cell number and protein loading.
-
IC₅₀ values are calculated from the dose-response curves.
In Vivo Assay: Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) are implanted subcutaneously into immunodeficient mice.[3][4]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test inhibitor is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels).
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizations
Visual diagrams are provided below to illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. | BioWorld [bioworld.com]
- 4. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Navigating the Safe Disposal of K-Ras G12C-IN-2: A Procedural Guide
For researchers and drug development professionals engaged with the promising field of K-Ras inhibitors, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of K-Ras G12C-IN-2, a compound instrumental in the study of specific cancer pathways. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous disposal is not merely a regulatory compliance issue but a core component of responsible research.
Quantitative Safety Data Summary
The following table summarizes key quantitative and qualitative safety information for this compound, compiled from available safety data sheets.
| Parameter | Value/Instruction | Citation |
| Acute Toxicity | Oral (Category 4), Harmful if swallowed. | [1] |
| Aquatic Toxicity | Acute (Category 1), Chronic (Category 1). Very toxic to aquatic life with long lasting effects. | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Personal Protective Equipment | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
Experimental Protocol: Spill Management and Disposal
In the event of a spill or for routine disposal of this compound, the following step-by-step protocol should be followed. This procedure is designed to minimize exposure and prevent environmental contamination.
Personnel Protection:
-
Don Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] In case of dust or aerosol formation, a suitable respirator is necessary.[1]
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
Spill Containment and Cleanup:
-
Prevent Further Spillage: If a spill occurs, take immediate steps to prevent it from spreading further.[2][3]
-
Absorb Liquid Solutions: For solutions of this compound, absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[2][3]
-
Collect Spillage: Carefully collect the absorbed material and any solid powder, minimizing dust generation.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[2][3]
Disposal Procedure:
-
Containerize Waste: Place all contaminated materials, including absorbent materials, gloves, and any empty containers, into a designated and clearly labeled hazardous waste container.
-
Approved Waste Disposal Plant: The primary and mandatory disposal route for this compound and its contaminated waste is through an approved waste disposal plant.[1] Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Environmental Protection: It is crucial to avoid the release of this compound into the environment.[1] Ensure all waste is securely contained to prevent leakage into drains, water courses, or the soil.[1][2][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
